molecular formula C9H7NO5 B117108 Methyl 4-formyl-3-nitrobenzoate CAS No. 153813-69-5

Methyl 4-formyl-3-nitrobenzoate

Cat. No.: B117108
CAS No.: 153813-69-5
M. Wt: 209.16 g/mol
InChI Key: WGOOPYYIMZJWMA-UHFFFAOYSA-N
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Description

Methyl 4-formyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C9H7NO5 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-formyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)6-2-3-7(5-11)8(4-6)10(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOOPYYIMZJWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392658
Record name Methyl 4-formyl-3-nitrobenzoate
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Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153813-69-5
Record name Benzoic acid, 4-formyl-3-nitro-, methyl ester
Source CAS Common Chemistry
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Record name Methyl 4-formyl-3-nitrobenzoate
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Record name Methyl 4-formyl-3-nitrobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-formyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-formyl-3-nitrobenzoate, a key intermediate in various synthetic applications. This document details the chemical and physical properties, outlines a probable synthetic pathway, and presents the expected characterization data for this compound. Due to the limited availability of a specific, detailed experimental protocol in publicly accessible literature, this guide provides a generalized procedure based on established chemical transformations. Furthermore, this guide presents compiled quantitative data and visualizations to aid researchers in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₇NO₅.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₇NO₅[1][2]
Molecular Weight 209.16 g/mol [3]
CAS Number 153813-69-5
Appearance White to Orange to Green powder to crystal[4]
Melting Point 62-66 °C (lit.)
Linear Formula H₃COCOC₆H₃(NO₂)CHO

Synthesis

Proposed Synthetic Pathway: Nitration of Methyl 4-formylbenzoate

The synthesis of this compound can be logically achieved through the nitration of methyl 4-formylbenzoate. The formyl (-CHO) and methyl ester (-COOCH₃) groups are meta-directing deactivators. However, the formyl group is more deactivating than the methyl ester. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the position meta to the formyl group and ortho to the methyl ester group.

G cluster_0 Synthesis Pathway Methyl_4_formylbenzoate Methyl 4-formylbenzoate Reaction Nitration Methyl_4_formylbenzoate->Reaction Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->Reaction Methyl_4_formyl_3_nitrobenzoate This compound Reaction->Methyl_4_formyl_3_nitrobenzoate

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Based on Nitration of Methyl Benzoate)

This protocol is a generalized procedure adapted from the well-established nitration of methyl benzoate and should be optimized for the specific substrate, methyl 4-formylbenzoate.[5][6][7]

Materials:

  • Methyl 4-formylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Cold Water

  • Ice-cold Methanol

  • Dichloromethane (for IR)

  • Deuterated Chloroform (CDCl₃) (for NMR)

Procedure:

  • In a flask, cool a specific amount of concentrated sulfuric acid in an ice-water bath.

  • Slowly add a measured quantity of methyl 4-formylbenzoate to the cooled sulfuric acid while stirring.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of methyl 4-formylbenzoate in sulfuric acid over a period of approximately 15 minutes, ensuring the reaction temperature is maintained below 15°C.[6]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about 15 minutes with continued stirring.[5]

  • Pour the reaction mixture onto crushed ice. The crude product should precipitate as a solid.

  • Isolate the solid product by vacuum filtration and wash it with cold water, followed by a wash with ice-cold methanol to remove impurities.[5][6]

  • Further purification can be achieved by recrystallization from a suitable solvent, such as methanol.[5]

Safety Precautions:

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • The nitration reaction is exothermic and requires careful temperature control to prevent the formation of byproducts.

Characterization

The characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the expected analytical data.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the downfield region (δ 7.5-9.0 ppm). A singlet for the methyl ester protons will be observed around δ 3.9-4.0 ppm. A singlet for the aldehyde proton will be present at a significantly downfield shift (δ 10.0-10.5 ppm).
¹³C NMR The carbonyl carbons of the ester and aldehyde will appear at the most downfield shifts (δ 160-190 ppm). Aromatic carbons will be observed in the range of δ 120-150 ppm. The methyl carbon of the ester will be seen at a more upfield position (δ 50-55 ppm).
IR Spectroscopy Characteristic peaks for the C=O stretching of the ester (around 1720-1740 cm⁻¹), C=O stretching of the aldehyde (around 1700-1720 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹ respectively) are expected.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of 209.16 g/mol would be expected.

Experimental Workflow for Characterization

G cluster_1 Characterization Workflow Crude_Product Crude Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Characterization Pure_Product->Characterization NMR ¹H & ¹³C NMR Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS MP Melting Point Analysis Characterization->MP

Caption: General workflow for the purification and characterization of this compound.

Applications in Drug Development and Research

Nitro-substituted aromatic compounds are important precursors in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. The formyl and ester groups also provide reactive sites for a variety of chemical transformations, making this compound a versatile building block in medicinal chemistry and organic synthesis.

Conclusion

References

"Methyl 4-formyl-3-nitrobenzoate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-3-nitrobenzoate is an organic compound with potential applications in medicinal chemistry and materials science. Its bifunctional nature, featuring both an aldehyde and a methyl ester group on a nitro-substituted benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a substituted aromatic compound. The spatial arrangement of its functional groups—the methyl ester at position 1, the formyl (aldehyde) group at position 4, and the nitro group at position 3—is crucial to its reactivity and potential biological interactions.

Structure:

  • IUPAC Name: this compound[1]

  • CAS Number: 153813-69-5[1][2]

  • Molecular Formula: C₉H₇NO₅[1][2]

  • SMILES: COC(=O)C1=CC(=C(C=C1)C=O)--INVALID-LINK--[O-][1]

  • InChI Key: WGOOPYYIMZJWMA-UHFFFAOYSA-N[1]

Chemical and Physical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 209.16 g/mol [1][2]
Appearance White to Orange to Green powder to crystal[2]
Melting Point 62-66 °C
Boiling Point Not explicitly found in searches.
Solubility Soluble in Methanol.[3]
Purity >97% or >98% available from commercial suppliers.[2]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the performed searches, a plausible and common synthetic route would be the Fischer esterification of 4-formyl-3-nitrobenzoic acid. The following is a generalized experimental protocol for such a transformation.

Synthesis of this compound via Fischer Esterification:

This protocol describes the conversion of 4-formyl-3-nitrobenzoic acid to its corresponding methyl ester.

SynthesisWorkflow reagents 4-formyl-3-nitrobenzoic acid Methanol (excess) Sulfuric Acid (catalyst) reaction_setup Combine reagents in a round-bottom flask with a reflux condenser. reagents->reaction_setup reflux Heat the mixture to reflux for several hours. reaction_setup->reflux Heating workup Cool the reaction mixture and quench with a weak base (e.g., sodium bicarbonate solution). reflux->workup extraction Extract the product into an organic solvent (e.g., ethyl acetate). workup->extraction drying Dry the organic layer over anhydrous sodium sulfate. extraction->drying purification Purify by recrystallization (e.g., from methanol or ethanol). drying->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-formyl-3-nitrobenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.

Analytical Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the characteristic signals for the aromatic protons, the aldehyde proton, and the methyl ester protons and carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carbonyl groups of the ester and aldehyde, as well as the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity, potential signaling pathway interactions, or applications in drug development for this compound.

It is important to note that a related compound, 4-methyl-3-nitrobenzoic acid, has been reported to inhibit the migration of non-small cell lung cancer cells.[4] However, these findings cannot be directly extrapolated to this compound without further experimental validation. The presence of the methyl ester in place of the carboxylic acid can significantly alter the compound's physicochemical properties, such as its solubility, cell permeability, and metabolic stability, which in turn will affect its biological activity.

Future research could involve screening this compound against various cancer cell lines or in enzymatic assays to determine its potential as a therapeutic agent.

Conclusion

This compound is a readily accessible organic compound with a chemical structure that lends itself to further synthetic modifications. While its biological profile is currently uncharacterized, its relationship to other bioactive nitrobenzoic acid derivatives suggests that it may be a compound of interest for future research in drug discovery and development. The experimental protocols and data presented in this guide provide a foundation for researchers and scientists working with this molecule.

References

An In-depth Technical Guide to Methyl 4-formyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-formyl-3-nitrobenzoate, a key intermediate in various synthetic pathways. The information is curated for professionals in research and development who require precise data and procedural outlines for the characterization of this compound.

Compound Identification and Properties

This compound is an organic compound featuring a benzene ring substituted with a methyl ester, a formyl (aldehyde), and a nitro group. Its unique trifunctional nature makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and novel materials.

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, analytical method development, and safety assessments.

PropertyValueReference(s)
Molecular Formula C₉H₇NO₅[1][2]
Molecular Weight 209.16 g/mol [1][2]
CAS Number 153813-69-5[1][2]
Appearance White to Orange to Green powder/crystal
Purity ≥97%[2]
Melting Point 62-66 °C
Linear Formula H₃COCOC₆H₃(NO₂)CHO[2]

Experimental Protocols: Compound Characterization

Accurate characterization is critical to ensure the identity, purity, and stability of a chemical intermediate. The following protocols outline standard analytical methods for the comprehensive characterization of this compound.

  • Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Expected ¹H NMR Signals: The spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons, with chemical shifts influenced by the electron-withdrawing nitro and formyl groups.

    • Expected ¹³C NMR Signals: The spectrum should reveal unique resonances for each of the nine carbon atoms, including the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the methyl carbon.

  • Objective: To determine the molecular weight and confirm the elemental composition of the compound.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analysis: Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+, which should correspond to the calculated molecular weight of 209.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula C₉H₇NO₅.

  • Objective: To assess the purity of the compound and quantify any impurities.

  • Methodology:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

    • Sample Preparation: Prepare a standard solution of the compound at a known concentration in the mobile phase.

    • Chromatographic Conditions: Use a reverse-phase column (e.g., C18) with a gradient or isocratic elution method. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

    • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualized Workflow

The following diagram illustrates a standard workflow for the analytical characterization of a synthesized chemical intermediate like this compound.

G Figure 1. Analytical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Validation start Synthesized Product (Crude this compound) purification Purification (e.g., Recrystallization, Chromatography) start->purification hplc Purity Assessment (HPLC) purification->hplc ms Molecular Weight Verification (MS) hplc->ms nmr Structural Elucidation (NMR) ms->nmr final_product Characterized Compound (Purity & Structure Confirmed) nmr->final_product

Caption: Figure 1. A logical workflow for the purification and analytical characterization of this compound.

References

Spectroscopic Profile of Methyl 4-formyl-3-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-formyl-3-nitrobenzoate (C₉H₇NO₅), a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis.[1] This document collates available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Compound Identification

IUPAC Name This compound[1]
Molecular Formula C₉H₇NO₅[1]
Molecular Weight 209.16 g/mol [1]
CAS Number 153813-69-5[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons. The electron-withdrawing nature of the nitro and formyl groups will significantly deshield the aromatic protons, shifting them downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO)10.5 - 10.0Singlet (s)N/A
Aromatic (H-5)8.5 - 8.3Doublet (d)~8.0
Aromatic (H-6)8.3 - 8.1Doublet of Doublets (dd)~8.0, ~2.0
Aromatic (H-2)8.8 - 8.6Doublet (d)~2.0
Methyl Ester (-OCH₃)4.0 - 3.9Singlet (s)N/A

¹³C NMR (Predicted)

The carbon NMR spectrum will reflect the different carbon environments within the molecule. The carbonyl carbons of the ester and aldehyde, as well as the carbons attached to the nitro group, are expected to be the most downfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (-COO-)165 - 163
Aldehyde Carbonyl (-CHO)190 - 188
Aromatic (C-4)140 - 138
Aromatic (C-3)150 - 148
Aromatic (C-1)135 - 133
Aromatic (C-2)130 - 128
Aromatic (C-6)132 - 130
Aromatic (C-5)125 - 123
Methyl Ester (-OCH₃)54 - 52
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. An ATR-IR spectrum of this compound is available on SpectraBase.[2] Key expected absorption bands are summarized below.

Functional Group Expected Wavenumber (cm⁻¹)
C=O Stretch (Ester)1730 - 1715
C=O Stretch (Aldehyde)1710 - 1685
N-O Asymmetric Stretch (Nitro)1550 - 1530
N-O Symmetric Stretch (Nitro)1360 - 1340
C-O Stretch (Ester)1300 - 1200
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aldehyde)2850 - 2820 and 2750 - 2720
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the ester and nitro groups.

m/z Proposed Fragment Ion Neutral Loss
209[M]⁺-
178[M - OCH₃]⁺•OCH₃
163[M - NO₂]⁺•NO₂
150[M - COOCH₃]⁺•COOCH₃
133[M - OCH₃ - NO₂]⁺•OCH₃, •NO₂
105[C₇H₅O]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used on a 400 MHz or 500 MHz NMR spectrometer. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

FT-IR Spectroscopy (ATR Method)
  • Instrument Preparation: The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is displayed in terms of transmittance or absorbance.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Report Sample Compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Solid Sample Sample->IR_Sample MS_Sample Dilute in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR IR FT-IR Spectrometer (ATR) IR_Sample->IR MS Mass Spectrometer (EI) MS_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Report Technical Guide NMR_Data->Report IR_Data->Report MS_Data->Report

A generalized workflow for the spectroscopic characterization of an organic compound.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Methyl 4-formyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the known physical and chemical properties of Methyl 4-formyl-3-nitrobenzoate, a chemical compound relevant in various research and development applications. The information is compiled from verified chemical databases and supplier specifications to ensure accuracy for laboratory and research purposes.

Chemical Identity and Structure

This compound is an organic compound with the IUPAC name this compound.[1] It is classified under several chemical categories, including aldehydes, nitro compounds, and carboxylic acid esters. Its unique structure, featuring a nitro group and an aldehyde group on a benzoate backbone, makes it a valuable building block in organic synthesis.

Below is a diagram illustrating the key identifiers and structural information for this compound.

G cluster_workflow General Workflow for Compound Characterization cluster_analysis Physical & Structural Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp purity Purity Analysis (GC) purification->purity structure Structural Confirmation (NMR, IR, MS) purification->structure final_product Characterized Product (>98% Purity) mp->final_product purity->final_product structure->final_product

References

Solubility Profile of Methyl 4-formyl-3-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-formyl-3-nitrobenzoate. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents expected solubility based on the physicochemical properties of the molecule and data from structurally similar compounds. Furthermore, it details standardized experimental protocols for the precise determination of its solubility in various solvents, catering to the needs of researchers in chemical synthesis, pharmacology, and materials science.

Core Compound Information

This compound is a trifunctional aromatic compound containing a methyl ester, a formyl group, and a nitro group. These functional groups dictate its polarity and, consequently, its solubility in different solvent systems. The presence of the polar nitro and carbonyl groups, along with the ester functionality, suggests that it will exhibit moderate polarity.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₇NO₅
Molecular Weight 209.16 g/mol
Melting Point 62-66 °C
Appearance White to orange to green powder/crystal

Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents at ambient temperature (approximately 20-25 °C). These predictions are based on the principle of "like dissolves like" and qualitative data for analogous compounds. It is crucial to note that these are estimates, and experimental verification is highly recommended for any application.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticVery Low / InsolubleThe hydrophobic benzene ring and methyl group likely dominate over the polar functional groups, leading to poor aqueous solubility.
Methanol Polar ProticSolubleThe polarity of methanol is suitable for solvating the polar groups of the compound. A supplier, TCI Chemicals, qualitatively notes its solubility in methanol.[1]
Ethanol Polar ProticSolubleSimilar to methanol, ethanol's polarity should facilitate the dissolution of the compound.
Acetone Polar AproticSolubleThe polarity and hydrogen bond accepting capability of acetone make it a good solvent candidate.
Ethyl Acetate Moderately PolarModerately SolubleThe ester functionality of ethyl acetate aligns with the ester group in the solute, suggesting moderate solubility.
Dichloromethane (DCM) NonpolarSparingly SolubleWhile DCM can dissolve a wide range of organic compounds, the high polarity of the nitro and formyl groups may limit solubility.
Hexane NonpolarInsolubleThe significant difference in polarity between the highly nonpolar hexane and the moderately polar solute suggests very poor solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with multiple polar functional groups.
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleSimilar to DMSO, DMF is a versatile polar aprotic solvent expected to readily dissolve the compound.

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility data, the following experimental methodologies are recommended.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

  • Separation of Undissolved Solid:

    • Allow the mixture to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried solute.

  • Calculation:

    • The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a significant chromophore that absorbs in the UV/Vis spectrum. It requires the creation of a calibration curve.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow steps 1 and 2 of the Gravimetric Method to prepare a filtered saturated solution.

  • Analysis and Calculation:

    • Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.

Methodology:

  • Method Development and Calibration:

    • Develop an HPLC method (including column, mobile phase, flow rate, and detector wavelength) that provides a well-resolved peak for this compound.

    • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to create a calibration curve by plotting peak area versus concentration.

  • Preparation of Saturated Solution:

    • Follow steps 1 and 2 of the Gravimetric Method to prepare a filtered saturated solution.

  • Analysis and Calculation:

    • Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.

    • Determine the peak area corresponding to this compound.

    • Use the calibration curve to calculate the concentration of the compound in the injected sample.

    • If the sample was diluted, account for the dilution factor to determine the solubility in the original saturated solution.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.

Solubility_Determination_Workflow General Workflow for Experimental Solubility Determination cluster_prep Saturated Solution Preparation cluster_gravimetric Gravimetric Analysis cluster_spectroscopic UV/Vis or HPLC Analysis prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 prep3 Separate solid (centrifuge/settle) prep2->prep3 prep4 Filter supernatant prep3->prep4 grav1 Transfer known volume to pre-weighed dish prep4->grav1 Known Volume spec2 Dilute saturated solution prep4->spec2 Known Volume grav2 Evaporate solvent grav1->grav2 grav3 Dry and weigh residue grav2->grav3 grav4 Calculate solubility (mass/volume) grav3->grav4 spec1 Prepare calibration curve spec3 Measure absorbance/peak area spec1->spec3 spec2->spec3 spec4 Calculate concentration from curve spec3->spec4

Caption: General workflow for experimental solubility determination.

Solubility_Logic_Pathway Decision Pathway for Solubility Assessment start Select Solvent dissolution Dissolution Attempt start->dissolution compound This compound compound->dissolution soluble Soluble / Miscible dissolution->soluble Complete Dissolution insoluble Insoluble / Sparingly Soluble dissolution->insoluble Incomplete Dissolution quantify Proceed to Quantitative Analysis (e.g., HPLC) soluble->quantify

Caption: Decision pathway for solubility assessment.

References

Uncharted Territory: An Exploration of the Potential Research Applications of Methyl 4-formyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-formyl-3-nitrobenzoate is a unique aromatic compound featuring an aldehyde, a nitro group, and a methyl ester on a benzene ring. Despite its availability from commercial suppliers, a comprehensive review of the scientific literature reveals a significant gap in documented research applications and biological activities for this specific molecule. This technical guide addresses this knowledge void by providing a thorough overview of the compound's known physicochemical properties and, more importantly, by postulating a range of potential research applications based on its inherent chemical reactivity. Drawing parallels with the established roles of its isomers and structurally related compounds, this document outlines hypothetical synthetic pathways and proposes experimental workflows for biological screening. This guide serves as a foundational resource for researchers interested in exploring the untapped potential of this compound in medicinal chemistry, chemical biology, and materials science. It is critical to note that the proposed applications and experimental designs are theoretical and necessitate experimental validation.

Introduction

This compound (MF: C₉H₇NO₅, MW: 209.16 g/mol , CAS: 153813-69-5) is a substituted aromatic aldehyde with a distinct arrangement of functional groups that suggests considerable potential as a versatile chemical intermediate.[1][2] The presence of an electrophilic aldehyde, an electron-withdrawing nitro group, and a modifiable methyl ester provides multiple reactive sites for a variety of organic transformations. While its isomers, such as methyl 3-formyl-2-nitrobenzoate, have been utilized as intermediates in the synthesis of PARP inhibitors, the specific utility of this compound remains largely unexplored in published literature. This guide aims to bridge this gap by providing a theoretical framework for its potential applications.

Physicochemical and Spectroscopic Data

A summary of the known physical and chemical properties of this compound is presented below. This data is aggregated from publicly available sources and commercial supplier information.

PropertyValueSource
Molecular FormulaC₉H₇NO₅PubChem[1]
Molecular Weight209.16 g/mol PubChem[1]
CAS Number153813-69-5Santa Cruz Biotechnology[2]
AppearanceWhite to orange to green powder/crystalSigma-Aldrich
Melting Point62-66 °CSigma-Aldrich
Purity>97% (GC)Sigma-Aldrich

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive dataset from published research is unavailable, some spectroscopic information can be found in chemical databases.

SpectroscopyData HighlightsSource
Infrared (IR)Characteristic peaks for C=O (aldehyde and ester), C-O, and N-O stretching are expected.PubChem[1]
RamanComplementary vibrational modes to IR spectroscopy.PubChem[1]
¹H NMRPredicted signals for the aromatic protons, the aldehyde proton, and the methyl ester protons.(Predicted)
¹³C NMRPredicted signals for the aromatic carbons, the carbonyl carbons (aldehyde and ester), and the methyl ester carbon.(Predicted)
Mass SpectrometryExpected molecular ion peak [M]+ at m/z 209.0324.PubChem[1]

Potential Research Applications as a Synthetic Intermediate

The trifunctional nature of this compound makes it a promising scaffold for the synthesis of a diverse range of more complex molecules, particularly heterocyclic compounds of medicinal interest. The aldehyde group can participate in condensations and multicomponent reactions, the nitro group can be reduced to an amine for further derivatization, and the ester can be hydrolyzed or converted to an amide.

Hypothetical Synthesis of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. A plausible synthetic route to a quinazoline derivative starting from this compound is outlined below.

G A This compound B Reduction of Nitro Group (e.g., SnCl2, HCl) A->B C Methyl 3-amino-4-formylbenzoate B->C D Condensation with an Amidine (e.g., Formamidine acetate) C->D E Methyl 7-aminoquinazoline-6-carboxylate D->E F Further Derivatization (e.g., Acylation, Alkylation) E->F G Diverse Quinazoline Library F->G

Fig. 1: Hypothetical synthesis of quinazolines.

Experimental Protocol (Hypothetical):

  • Reduction of the Nitro Group: To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (3.0 eq) and concentrated hydrochloric acid. Reflux the mixture for 4 hours. After cooling, neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The organic layer would be dried over anhydrous sodium sulfate and concentrated to yield Methyl 3-amino-4-formylbenzoate.

  • Cyclocondensation: A mixture of Methyl 3-amino-4-formylbenzoate (1.0 eq) and formamidine acetate (1.5 eq) in 2-methoxyethanol would be heated at reflux for 6 hours. The solvent would be removed under reduced pressure, and the residue purified by column chromatography on silica gel to afford the desired quinazoline derivative.

Potential Pathway to Benzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities. A potential synthetic route leveraging the aldehyde and the latent amino group (from the reduction of the nitro group) is proposed.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Reduction and Cyclization A This compound C Reductive Amination (e.g., NaBH(OAc)3) A->C B Primary Amine (R-NH2) B->C D Methyl 3-nitro-4-((R-amino)methyl)benzoate C->D E Reduction of Nitro Group (e.g., H2, Pd/C) D->E F Methyl 3-amino-4-((R-amino)methyl)benzoate E->F G Cyclization with an Aldehyde or Carboxylic Acid F->G H Substituted Benzimidazole G->H

Fig. 2: Potential route to benzimidazoles.

Proposed Workflow for Biological Screening

Given the lack of biological data for this compound, a logical first step would be to screen it against a panel of assays, especially those where its structural analogs have shown activity. For instance, the related compound 4-methyl-3-nitrobenzoic acid has been reported to inhibit cancer cell migration. This suggests that this compound could be a starting point for the development of novel anticancer agents.

G A This compound B Initial Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) A->B C Active? B->C D Inactive C->D No E Cell Migration/Invasion Assays (e.g., Transwell assay) C->E Yes F Mechanism of Action Studies E->F G Target Identification F->G H Lead Optimization G->H

Fig. 3: Proposed workflow for anticancer screening.

Conclusion and Future Directions

This compound represents a chemical entity with significant, yet unrealized, potential. Its trifunctional nature makes it an attractive starting material for the synthesis of diverse and complex molecules, particularly novel heterocyclic scaffolds. While this guide has presented a theoretical framework for its application in organic synthesis and as a potential lead for drug discovery, it is imperative that these hypotheses are rigorously tested in the laboratory. Future research should focus on the systematic exploration of its reactivity, the synthesis of compound libraries based on its scaffold, and the comprehensive biological evaluation of these new chemical entities. Such efforts will be crucial in unlocking the full potential of this compound and establishing its place in the landscape of chemical research.

References

The Versatile Building Block: A Technical Guide to Methyl 4-formyl-3-nitrobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-formyl-3-nitrobenzoate is a valuable and versatile building block in modern organic synthesis. Its unique trifunctionalized aromatic ring, featuring an aldehyde, a nitro group, and a methyl ester, offers a wide range of possibilities for constructing complex molecular architectures. This guide provides an in-depth overview of its synthesis, key reactions, and applications, particularly in the realm of pharmaceutical development, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValue
Molecular Formula C₉H₇NO₅
Molecular Weight 209.16 g/mol [1]
CAS Number 153813-69-5[1]
Appearance White to orange to green powder or crystals[1]
Purity >98.0% (GC)[1]

Synthesis of this compound

While a direct, high-yield synthesis protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from the synthesis of its isomers and related compounds. A potential pathway involves the selective oxidation of the corresponding methyl-substituted precursor.

A general workflow for such a transformation is depicted below:

G Start Methyl 4-methyl-3-nitrobenzoate Oxidation Selective Oxidation (e.g., with MnO2 or other mild oxidant) Start->Oxidation Product This compound Oxidation->Product

Caption: Plausible synthetic route to this compound.

Core Reactions and Applications in Synthesis

The reactivity of this compound is dictated by its three functional groups. The aldehyde is a prime site for nucleophilic attack and condensation reactions, the nitro group can be readily reduced to an amine, and the ester can be hydrolyzed or transesterified. These functionalities allow for a diverse range of chemical transformations, making it a strategic starting material for various complex molecules.

Knoevenagel Condensation

The aldehyde group readily participates in Knoevenagel condensations with active methylene compounds. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated systems.

A representative workflow for a Knoevenagel condensation is as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound Product α,β-Unsaturated Product A->Product B Active Methylene Compound (e.g., Malononitrile) B->Product C Base Catalyst (e.g., Piperidine, Ammonium Acetate) C->Product D Solvent (e.g., Ethanol, Solvent-free) D->Product E Heat (optional) E->Product Workup Work-up and Purification (Filtration, Recrystallization) Product->Workup

Caption: General workflow for a Knoevenagel condensation reaction.

Experimental Protocol (Adapted from a similar reaction with Methyl 4-formylbenzoate): [2]

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Reactant 1Reactant 2CatalystSolventReaction TimeYield
Methyl 4-formylbenzoateMalononitrilePiperidineEthanol2 h92%[2]
Methyl 4-formylbenzoateEthyl CyanoacetateDIPEAcHexane3-6 h95%[2]
Methyl 4-formylbenzoate2-CyanoacetamideAmmonium AcetateSolvent-free (MW)30-60 s90%[2]
Wittig Reaction

The Wittig reaction provides an efficient method for converting the aldehyde functionality into an alkene. This reaction is highly versatile and allows for the introduction of a wide variety of substituents.

A typical workflow for a Wittig reaction is illustrated below:

G cluster_reagents Reagents cluster_conditions Reaction Conditions A This compound Product Alkene Product A->Product B Phosphonium Ylide (prepared in situ from a phosphonium salt and a strong base) B->Product C Anhydrous Solvent (e.g., THF) C->Product D Inert Atmosphere (e.g., N2, Ar) D->Product E Low Temperature E->Product Workup Aqueous Work-up and Purification (Extraction, Chromatography) Product->Workup

Caption: General workflow for a Wittig reaction.

Experimental Protocol (Adapted from a similar reaction with Methyl 4-formylbenzoate): [3]

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Cool the ylide solution back to 0 °C and add the solution of the aldehyde dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

AldehydeWittig ReagentBaseSolventReaction TimeYield
Methyl 4-formylbenzoateMethyltriphenylphosphonium bromiden-BuLiTHF2-4 hNot specified[3]
Reductive Amination

Reductive amination of the aldehyde group offers a direct route to synthesize secondary and tertiary amines, which are prevalent in many pharmaceutical compounds. This one-pot reaction involves the formation of an imine intermediate followed by its reduction.

A general workflow for reductive amination is presented below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound Product Amine Product A->Product B Primary or Secondary Amine B->Product C Reducing Agent (e.g., NaBH4, NaBH(OAc)3) C->Product D Solvent (e.g., Methanol, Dichloromethane) D->Product E Acid Catalyst (optional) (e.g., Acetic Acid) E->Product Workup Work-up and Purification (Extraction, Chromatography) Product->Workup

Caption: General workflow for a reductive amination reaction.

Experimental Protocol (General Procedure):

  • To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the residue by column chromatography.

AldehydeAmineReducing AgentSolventYield
BenzaldehydeAnilineNaBH₄Glycerol97%[4]
Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, opening up a plethora of synthetic possibilities, such as the formation of amides, sulfonamides, and heterocyclic rings.

A general workflow for the reduction of the nitro group is shown below:

G cluster_conditions Reaction Conditions Start This compound Product Methyl 3-amino-4-formylbenzoate Start->Product A Reducing Agent (e.g., SnCl2·2H2O, H2/Pd-C, Fe/HCl) A->Product B Solvent (e.g., Ethanol, Ethyl Acetate) B->Product Workup Work-up and Purification (Filtration, Extraction, Chromatography) Product->Workup

References

Methodological & Application

Synthesis of Bio-active Derivatives from Methyl 4-formyl-3-nitrobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-3-nitrobenzoate is a versatile trifunctional building block in organic and medicinal chemistry. Its structure, featuring an electrophilic aldehyde, a methyl ester, and an electron-withdrawing nitro group on an aromatic ring, offers a rich platform for the synthesis of a diverse array of complex molecules. The aldehyde group serves as a key handle for derivatization through reactions such as Schiff base formation, reductive amination, and various condensation reactions. The nitro group can be reduced to an amine, opening avenues for the construction of heterocyclic scaffolds, while the methyl ester provides a site for hydrolysis and amide bond formation.

This document provides detailed application notes and experimental protocols for the synthesis of several classes of derivatives from this compound, including imines (Schiff bases), secondary amines, stilbenes, and dihydropyrimidines. Furthermore, it delves into the biological significance of these derivatives, with a particular focus on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.

Synthetic Applications and Protocols

The aldehyde functionality of this compound is the primary site for the synthetic transformations detailed below. The following protocols are provided as a guide for the synthesis of various derivatives.

Protocol 1: Synthesis of Schiff Base Derivatives via Imine Formation

Schiff bases, or imines, are valuable intermediates and are also investigated for their own biological activities. They are readily synthesized by the condensation of an aldehyde with a primary amine.

Experimental Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Primary amine (e.g., aniline, benzylamine) (1.0 - 1.2 eq)

    • Methanol or Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add the primary amine to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold solvent.

    • If the product does not precipitate, reduce the solvent volume under reduced pressure to induce crystallization.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Reactant 1Reactant 2ProductCatalystSolventTimeYield (%)
This compoundAnilineMethyl 3-nitro-4-((phenylimino)methyl)benzoateAcetic AcidMethanol2 h>90
This compoundBenzylamineMethyl 4-(((benzyl)imino)methyl)-3-nitrobenzoateAcetic AcidEthanol3 h>90
Protocol 2: Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a powerful method to form C-N bonds. It involves the in-situ formation of an imine from an aldehyde and an amine, followed by its reduction to a secondary amine.

Experimental Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Primary amine (e.g., methylamine, aniline) (1.0 - 1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (optional, catalytic)

  • Procedure:

    • To a stirred solution of this compound and the primary amine in DCM or DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Reactant 1Reactant 2Reducing AgentProductSolventTimeYield (%)
This compoundMethylamineNaBH(OAc)₃Methyl 4-((methylamino)methyl)-3-nitrobenzoateDCE18 h70-85
This compoundAnilineNaBH(OAc)₃Methyl 3-nitro-4-((phenylamino)methyl)benzoateDCM24 h65-80
Protocol 3: Synthesis of Stilbene Derivatives via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and phosphorus ylides.

Experimental Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Benzyltriphenylphosphonium chloride (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add the strong base (NaH or t-BuOK) portion-wise. The solution will typically turn a deep color (orange, red, or purple), indicating the formation of the ylide.

    • Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • In a separate flask, dissolve this compound in a minimal amount of anhydrous THF.

    • Cool the ylide solution back to 0 °C and add the solution of this compound dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography to separate the stilbene derivative from triphenylphosphine oxide.

Reactant 1Wittig Reagent PrecursorBaseProductSolventTimeYield (%)
This compoundBenzyltriphenylphosphonium chloridet-BuOKMethyl 3-nitro-4-styrylbenzoateTHF3 h60-75
Protocol 4: Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are known for their diverse biological activities.

Experimental Protocol:

  • Materials:

    • This compound (1.0 eq)

    • β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

    • Urea or Thiourea (1.5 eq)

    • Ethanol

    • Catalytic amount of a Lewis acid (e.g., InCl₃, Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid)

  • Procedure:

    • In a round-bottom flask, combine this compound, the β-ketoester, and urea (or thiourea) in ethanol.

    • Add the catalyst to the mixture.

    • Heat the reaction mixture to reflux and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Aldehydeβ-KetoesterUrea/ThioureaProductCatalystSolventTimeYield (%)
This compoundEthyl acetoacetateUreaEthyl 6-methyl-4-(4-(methoxycarbonyl)-2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateInCl₃Ethanol8 h75-90
This compoundEthyl acetoacetateThioureaEthyl 6-methyl-4-(4-(methoxycarbonyl)-2-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylatep-TsOHEthanol10 h70-85

Biological Relevance and Signaling Pathways

Derivatives of nitrobenzoic acids are of significant interest in drug discovery. A particularly important application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, especially PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

The Role of PARP1 in DNA Repair

When a single-strand break occurs in DNA, PARP1 is one of the first proteins to be recruited to the site of damage.[1] Upon binding to the damaged DNA, PARP1 becomes catalytically activated and synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process called PARylation.[1] These negatively charged PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of the break, facilitating its repair.[1]

Mechanism of Action of PARP Inhibitors

PARP inhibitors exert their anticancer effects through a mechanism known as "synthetic lethality".[2] In cancer cells with mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand DNA breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated SSB repair pathway to maintain genomic integrity.

When these HR-deficient cancer cells are treated with a PARP inhibitor, the SSBs that naturally occur cannot be efficiently repaired and accumulate.[2] During DNA replication, these unrepaired SSBs are converted into more lethal DSBs.[2] Since the HR pathway is already compromised, the cancer cells are unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2] Normal cells, which have a functional HR pathway, are less affected by PARP inhibition as they can still repair the DSBs.

The derivatives synthesized from this compound, after further modifications (e.g., reduction of the nitro group and subsequent heterocycle formation), can be designed to mimic the nicotinamide portion of NAD+, the natural substrate of PARP1, and thus act as competitive inhibitors.

Visualizations

Synthetic_Workflow cluster_derivatives Derivative Synthesis start This compound schiff_base Schiff Base (Imine) start->schiff_base   + Primary Amine (Protocol 1) sec_amine Secondary Amine start->sec_amine   + Primary Amine   + Reducing Agent (Protocol 2) stilbene Stilbene start->stilbene   + Phosphorus Ylide (Protocol 3) dihydropyrimidine Dihydropyrimidine start->dihydropyrimidine   + β-Ketoester   + Urea/Thiourea (Protocol 4) schiff_base->sec_amine Reduction

Caption: General synthetic workflow for the derivatization of this compound.

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage and Repair cluster_hr Homologous Recombination (HR) cluster_hr_deficient HR Deficient ssb Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 recruits replication DNA Replication ssb->replication par PARylation (Poly ADP-ribose chains) parp1->par catalyzes ber_proteins Base Excision Repair (BER) Proteins (e.g., XRCC1) par->ber_proteins recruits ssb_repair SSB Repair ber_proteins->ssb_repair facilitate dsb Double-Strand Break (DSB) replication->dsb unrepaired SSBs lead to brca BRCA1/2 Proficient (Normal Cells) dsb->brca brca_mut BRCA1/2 Deficient (Cancer Cells) dsb->brca_mut hr_repair HR Repair brca->hr_repair cell_survival Cell Survival hr_repair->cell_survival no_hr_repair HR Repair Deficient brca_mut->no_hr_repair apoptosis Apoptosis no_hr_repair->apoptosis parp_inhibitor PARP Inhibitor (Derivative) parp_inhibitor->parp1 inhibits

Caption: Simplified PARP1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.

References

Application Notes and Protocols: Methyl 4-formyl-3-nitrobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 4-formyl-3-nitrobenzoate as a versatile starting material in the synthesis of various heterocyclic compounds, including quinolines, dihydropyrimidines, and benzodiazepines.

Introduction

This compound is a bifunctional aromatic compound containing both an aldehyde and a methyl ester group, with a nitro group activating the aromatic ring. This unique combination of functional groups makes it a valuable precursor for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The aldehyde functionality allows for condensation and cyclization reactions, while the nitro group can be readily reduced to an amine, opening pathways for further derivatization.

Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Annulation

The Friedländer annulation is a classical and efficient method for the synthesis of quinolines. A modern variation involves a domino reaction sequence where an in-situ reduction of a nitro group is immediately followed by the Friedländer cyclization. This compound is an ideal substrate for this reaction, leading to the formation of quinoline-7-carboxylates.

Reaction Scheme:

G A This compound D Methyl 3-amino-4-formylbenzoate (in-situ) A->D Reduction B Active Methylene Compound (e.g., Ethyl acetoacetate) E Methyl 2-methylquinoline-7-carboxylate B->E C Reducing Agent (e.g., Fe/AcOH) C->D D->E Friedländer Annulation

Caption: Domino Nitro Reduction-Friedländer Annulation Workflow.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) and an active methylene compound (e.g., ethyl acetoacetate, 1.2 eq.) in glacial acetic acid.

  • Addition of Reducing Agent: To the stirred solution, add iron powder (Fe, 3.0-5.0 eq.) portion-wise.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Extraction: Dilute the filtrate with water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired methyl quinoline-7-carboxylate derivative.

Quantitative Data Summary:
EntryActive Methylene CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1Ethyl acetoacetateFe/AcOHAcetic Acid110385
2AcetylacetoneSnCl₂·2H₂O/HClEthanol80478
3CyclohexanoneNa₂S₂O₄aq. Dioxane90572

Synthesis of Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or thiones. This compound can serve as the aldehyde component in this acid-catalyzed condensation with a β-dicarbonyl compound and urea or thiourea.

Reaction Scheme:

G A This compound E Methyl 4-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-3-nitrobenzoate A->E B β-Dicarbonyl Compound (e.g., Ethyl acetoacetate) B->E C Urea or Thiourea C->E D Acid Catalyst (e.g., HCl) D->E Biginelli Reaction

Caption: Biginelli Reaction for Dihydropyrimidine Synthesis.

Experimental Protocol:
  • Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq.), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq.), and urea or thiourea (1.5 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl, 3-4 drops).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Quantitative Data Summary:
Entryβ-Dicarbonyl CompoundUrea/ThioureaCatalystSolventTemperature (°C)Time (h)Yield (%)
1Ethyl acetoacetateUreaHClEthanol80592
2AcetylacetoneThioureap-TSAAcetonitrile85688
3DimedoneUreaYb(OTf)₃THF70885

Synthesis of Benzodiazepine Derivatives

This compound can be utilized in the synthesis of benzodiazepine scaffolds, which are privileged structures in medicinal chemistry. The synthesis typically involves a condensation reaction with a diamine, followed by cyclization. A preliminary reduction of the nitro group is often required.

Reaction Scheme:

G A This compound B Reduction (e.g., H₂, Pd/C) A->B C Methyl 3-amino-4-formylbenzoate B->C E Condensation & Cyclization C->E D o-Phenylenediamine D->E F Methyl 1,5-benzodiazepine-7-carboxylate derivative E->F

Caption: Synthetic Pathway to Benzodiazepine Derivatives.

Experimental Protocol:

Step 1: Reduction of the Nitro Group

  • Reaction Setup: Dissolve this compound (1.0 eq.) in methanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst: Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain Methyl 3-amino-4-formylbenzoate, which can often be used in the next step without further purification.

Step 2: Condensation and Cyclization

  • Reaction Mixture: Dissolve the crude Methyl 3-amino-4-formylbenzoate (1.0 eq.) and an o-phenylenediamine derivative (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: Heat the mixture to reflux for 6-12 hours. The cyclization can be promoted by the addition of a catalytic amount of an acid (e.g., acetic acid or p-TSA).

  • Product Isolation: After cooling, the product may precipitate. If not, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography or recrystallization to yield the desired benzodiazepine derivative.

Quantitative Data Summary (for Condensation/Cyclization Step):
Entryo-PhenylenediamineSolventCatalystTemperature (°C)Time (h)Yield (%)
1o-PhenylenediamineEthanolAcetic Acid80875
24,5-Dimethyl-1,2-phenylenediamineToluenep-TSA1101070
34-Chloro-1,2-phenylenediamineDMFNone1201265

Conclusion

This compound serves as a highly effective and versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined above provide robust and reproducible methods for the preparation of quinolines, dihydropyrimidines, and benzodiazepines, offering researchers valuable tools for the exploration of new chemical entities in drug discovery and development. The straightforward nature of these reactions, coupled with the potential for diversification, underscores the utility of this starting material in modern synthetic organic chemistry.

Application Notes and Protocols: Reaction of Methyl 4-formyl-3-nitrobenzoate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-formyl-3-nitrobenzoate is a versatile bifunctional building block in organic synthesis. The presence of an aldehyde group allows for reactions with primary and secondary amines, while the nitro group and methyl ester functionalities offer sites for further chemical modifications. The reaction with primary amines typically yields Schiff bases (imines), which are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and biologically active molecules.[1][2] Subsequent reduction of the imine C=N double bond provides secondary amines, a common structural motif in many pharmaceutical agents. This process, known as reductive amination, is a powerful tool for C-N bond formation.[3][4] The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the molecule and serves as a precursor for an amino group, which is crucial for developing compounds with potential therapeutic applications, such as enzyme inhibitors or receptor ligands.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of the starting material is presented below.

PropertyValueReference
CAS Number 153813-69-5[7][8][9]
Molecular Formula C₉H₇NO₅[7][8]
Molecular Weight 209.16 g/mol [7][8][9]
Appearance White to off-white crystalline powder[5]
Melting Point 97-101 °CNot explicitly found for this isomer, but similar compounds have comparable melting points.
SMILES COC(=O)C1=CC(=C(C=C1)C=O)--INVALID-LINK--[O-][7]
InChI Key WGOOPYYIMZJWMA-UHFFFAOYSA-N[7][9]

Reaction Pathways and Mechanisms

The primary reaction of this compound with primary amines is the formation of an imine (Schiff base) through a condensation reaction. This imine can then be isolated or reduced in situ to form a stable secondary amine.

Schiff Base (Imine) Formation

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This is followed by dehydration, typically under mildly acidic conditions, to yield the final imine product.[10][11]

Caption: Acid-catalyzed formation of a Schiff base from an aldehyde and a primary amine.

Reductive Amination

Reductive amination converts the carbonyl group into an amine via an intermediate imine.[3] This can be performed as a one-pot reaction where the imine is formed in situ and immediately reduced, or as a two-step process where the imine is first isolated and then reduced. The one-pot method is often preferred for its efficiency.[4][12]

G Reductive Amination Pathway Start This compound + Primary Amine (R-NH₂) Imine In situ Imine Intermediate [Ar-CH=NR]⁺H Start->Imine Condensation (-H₂O) Product Secondary Amine Product Ar-CH₂-NHR Imine->Product ReducingAgent Reducing Agent e.g., NaBH(OAc)₃, NaBH₃CN ReducingAgent->Imine

Caption: One-pot reductive amination workflow from starting materials to product.

Experimental Protocols

The following are generalized protocols that can be adapted for specific amine substrates. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Schiff Base (Imine)

This protocol describes the condensation of this compound with a primary amine to form the corresponding Schiff base.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0-1.1 eq)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, ~1-2 drops)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol (approx. 5-10 mL per mmol of aldehyde) in a round-bottom flask.

  • In a separate vial, dissolve the primary amine (1.05 eq) in a minimal amount of ethanol.

  • Add the amine solution to the aldehyde solution dropwise with stirring.

  • Add a catalytic amount of glacial acetic acid (1-2 drops) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (typically 60-80°C) for 2-4 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[1]

Protocol 2: One-Pot Reductive Amination

This protocol outlines the synthesis of a secondary amine in a single step from this compound and a primary amine using sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[4][13]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, 1.1 eq)

  • Round-bottom flask, stir plate, and magnetic stir bar

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the primary amine (1.1 eq).

  • Dissolve the components in an anhydrous solvent such as DCM or DCE (approx. 10-20 mL per mmol of aldehyde).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The reaction is often mildly exothermic.[4]

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).[5]

Data Presentation

Representative Reaction Conditions

The choice of catalyst, solvent, and reducing agent can significantly impact reaction outcomes. The tables below summarize typical conditions found in the literature for analogous reactions.

Table 1: Conditions for Schiff Base Synthesis from Aromatic Aldehydes

Aldehyde SubstrateAmine SubstrateCatalystSolventTime (h)Yield (%)Reference
o-Nitrobenzaldehyde(1R,2R)-(-)-1,2-diaminocyclohexaneNoneEthanol3676[6]
m-Nitrobenzaldehyde(1R,2R)-(-)-1,2-diaminocyclohexaneNoneEthanol3094[6]
p-Nitrobenzaldehyde(1R,2R)-(-)-1,2-diaminocyclohexaneNoneEthanol3075[6]
Various Aromatic AldehydesVarious Primary AminesAmberlyst® 15Neat2-472-99[1]

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpH ConditionsKey FeaturesReference
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFMildly acidicMild, selective, high functional group tolerance, does not reduce aldehydes/ketones quickly.[4][4][13]
Sodium Cyanoborohydride (NaBH₃CN) MethanolAcidic (pH 3-6)Effective and selective for iminium ions over carbonyls, but highly toxic (releases HCN).[4][3][4][13]
Catalytic Hydrogenation (H₂/Pd-C) Ethanol, MethanolNeutral"Green" method, effective but may also reduce other functional groups (e.g., nitro group).[3][12][3][12]
Sodium Borohydride (NaBH₄) Methanol, EthanolNeutral to BasicLess selective; can reduce the starting aldehyde. Often used in a two-step process after imine formation.[12][13][12][13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, workup, and characterization of a secondary amine via reductive amination.

G General Experimental Workflow for Reductive Amination cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Mix Aldehyde + Amine in Anhydrous Solvent B 2. Stir for 30 min (Imine Formation) A->B C 3. Add Reducing Agent (e.g., NaBH(OAc)₃) B->C D 4. Stir 12-24h at RT (Monitor by TLC) C->D E 5. Quench Reaction (e.g., sat. NaHCO₃) D->E Reaction Complete F 6. Liquid-Liquid Extraction (DCM/Water) E->F G 7. Dry Organic Layer & Evaporate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS, IR) H->I Pure Product J 10. Purity Assessment (HPLC, Elemental Analysis) I->J

Caption: From synthesis to analysis: a standard laboratory workflow.

References

Application Notes: Methyl 4-formyl-3-nitrobenzoate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-3-nitrobenzoate is a bifunctional aromatic compound possessing an aldehyde, a nitro group, and a methyl ester. This unique combination of functional groups makes it a valuable and versatile starting material for the synthesis of a variety of pharmaceutical intermediates. The aldehyde group can participate in condensation and cyclization reactions, while the nitro group can be readily reduced to an amine, opening pathways to a diverse range of heterocyclic and substituted aromatic structures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two key classes of pharmaceutical intermediates: dihydropyridine derivatives, known for their activity as calcium channel blockers, and amino-aromatic precursors for kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[1][2][3][4]

PropertyValue
CAS Number 153813-69-5
Molecular Formula C₉H₇NO₅
Molecular Weight 209.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 62-66 °C
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Application 1: Synthesis of Dihydropyridine-Based Pharmaceutical Intermediates

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction used to produce 1,4-dihydropyridine (DHP) derivatives.[5][6] Many of these compounds are potent L-type calcium channel blockers used in the treatment of hypertension and angina.[1][7] The substitution pattern on the C4-phenyl ring of the DHP core is a critical determinant of pharmacological activity, with electron-withdrawing groups often enhancing potency.[8] this compound serves as a suitable aldehyde component in this synthesis, leading to novel DHP structures with potential therapeutic applications.

Proposed Synthesis Pathway: Hantzsch Dihydropyridine Synthesis

The following diagram illustrates the one-pot synthesis of a novel dihydropyridine intermediate from this compound.

Hantzsch_Synthesis M4F3NB This compound Solvent Methanol, Reflux M4F3NB->Solvent EAA Ethyl Acetoacetate (2 eq.) EAA->Solvent NH3 Ammonia NH3->Solvent DHP Dimethyl 2,6-dimethyl-4-(4-(methoxycarbonyl)-2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Solvent->DHP Hantzsch Reaction

Caption: Hantzsch synthesis of a dihydropyridine intermediate.

Experimental Protocol: Synthesis of Dimethyl 2,6-dimethyl-4-(4-(methoxycarbonyl)-2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound209.162.09 g10
Methyl Acetoacetate116.122.55 g (2.3 mL)22
Ammonium Hydroxide (28%)35.05~1.5 mL~22
Methanol32.0450 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.09 g, 10 mmol) and methyl acetoacetate (2.55 g, 22 mmol) in methanol (50 mL).

  • To the stirred solution, add concentrated ammonium hydroxide (~1.5 mL, ~22 mmol) dropwise.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After the reaction is complete, cool the mixture to room temperature.

  • A yellow precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold methanol (2 x 10 mL) to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyridine derivative as a yellow crystalline solid.

  • Dry the product under vacuum.

Expected Results:

ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >98%
Appearance Yellow crystalline solid

Application 2: Precursor for Amino-Aromatic Intermediates in Kinase Inhibitor Synthesis

The reduction of the aromatic nitro group to an amine is a fundamental transformation in medicinal chemistry. The resulting amino group can be further functionalized to introduce a wide array of substituents or participate in the formation of heterocyclic rings, which are common scaffolds in many kinase inhibitors.[9][10][11] this compound can be selectively reduced to Methyl 3-amino-4-formylbenzoate, a valuable intermediate for the synthesis of various therapeutic agents.

Proposed Synthesis Pathway: Reduction of the Nitro Group

The following diagram illustrates the selective reduction of the nitro group of this compound.

Nitro_Reduction M4F3NB This compound Solvent Ethanol/Water M4F3NB->Solvent Reducing_Agent Fe / NH4Cl Reducing_Agent->Solvent Product Methyl 3-amino-4-formylbenzoate Solvent->Product Reduction

Caption: Selective reduction of the nitro group.

Experimental Protocol: Synthesis of Methyl 3-amino-4-formylbenzoate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound209.162.09 g10
Iron Powder55.841.68 g30
Ammonium Chloride53.491.60 g30
Ethanol46.0740 mL-
Water18.0210 mL-

Procedure:

  • To a 100 mL round-bottom flask, add this compound (2.09 g, 10 mmol), iron powder (1.68 g, 30 mmol), and ammonium chloride (1.60 g, 30 mmol).

  • Add a mixture of ethanol (40 mL) and water (10 mL) to the flask.

  • Heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Methyl 3-amino-4-formylbenzoate.

Expected Results:

ParameterExpected Value
Yield 80-90%
Purity (by HPLC) >97%
Appearance Pale yellow solid

Logical Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates the logical progression from the starting material to different classes of pharmaceutical intermediates.

Logical_Workflow Start This compound Path1 Hantzsch Dihydropyridine Synthesis Start->Path1 Path2 Nitro Group Reduction Start->Path2 Intermediate1 Dihydropyridine Intermediates (e.g., for Calcium Channel Blockers) Path1->Intermediate1 Intermediate2 Amino-Aromatic Intermediates (e.g., for Kinase Inhibitors) Path2->Intermediate2 APIs Active Pharmaceutical Ingredients (APIs) Intermediate1->APIs Further_Func Further Functionalization (e.g., Amidation, Cyclization) Intermediate2->Further_Func Further_Func->APIs

References

Application Notes and Protocols: Methyl 4-formyl-3-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-3-nitrobenzoate is a versatile bifunctional building block in medicinal chemistry, featuring an electron-deficient aromatic ring substituted with a methyl ester, a formyl group, and a nitro group. This arrangement of functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of a diverse range of heterocyclic compounds and other complex molecular architectures with potential therapeutic applications. Its utility has been demonstrated in the development of inhibitors for various enzymes, including Factor XIa and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), as well as in the synthesis of novel anticancer and antimicrobial agents.

The presence of the aldehyde and nitro groups offers orthogonal reactivity. The formyl group is a versatile handle for reductive amination, condensation reactions, and the formation of various heterocycles. The nitro group can be readily reduced to an amine, which can then be further functionalized, or it can participate in nucleophilic aromatic substitution reactions. The methyl ester provides a site for hydrolysis and subsequent amide bond formation. This multifaceted reactivity profile makes this compound a strategic precursor in the design and synthesis of novel drug candidates.

Physicochemical Properties

PropertyValueSource
CAS Number 153813-69-5
Molecular Formula C₉H₇NO₅
Molecular Weight 209.16 g/mol
Appearance Solid
Melting Point 62-66 °C

Applications in Medicinal Chemistry

This compound has been utilized as a key intermediate in the synthesis of several classes of biologically active molecules.

Factor XIa Inhibitors for Anticoagulation Therapy

Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. Inhibition of Factor XIa is a promising strategy for the development of novel anticoagulants with a potentially lower risk of bleeding compared to traditional therapies. This compound serves as a key starting material for the synthesis of potent and selective Factor XIa inhibitors.

Compound ID (from source)Ki (nM)
Example 7210.38
Example 7536.48
Example 78<5.00
Example 8852.61
Data extracted from patent WO2013022818A1. The inhibitory activity (Ki) was determined in a Factor XIa assay.

This protocol describes the initial step in a multi-step synthesis of macrocyclic Factor XIa inhibitors, starting with the protection of the aldehyde in this compound.

Step 1: Acetal Protection of this compound

  • Reaction:

    • To a solution of this compound (9.0 g, 43.0 mmol) in toluene (150 mL), add ethylene glycol (7.20 mL, 129 mmol) followed by p-toluenesulfonic acid (0.409 g, 2.152 mmol).

    • Heat the reaction mixture at reflux with azeotropic removal of water using a Dean-Stark trap for 4 hours.

    • Cool the reaction mixture and dilute with an appropriate solvent for work-up.

    • The resulting product, methyl 4-(1,3-dioxolan-2-yl)-3-nitrobenzoate, can then be carried forward to subsequent steps, including reduction of the nitro group and elaboration of the macrocyclic structure.

G cluster_synthesis Synthetic Workflow for Factor XIa Inhibitor Intermediate Start This compound Reagents Ethylene Glycol p-TsOH, Toluene Reaction Acetal Protection (Reflux with Dean-Stark) Intermediate Methyl 4-(1,3-dioxolan-2-yl)-3-nitrobenzoate NextSteps Further Synthesis (e.g., Nitro Reduction, Amidation)

Synthesis of STING Antagonists

Stimulator of Interferon Genes (STING) is a key mediator of innate immunity. Antagonists of the STING pathway are being investigated for the treatment of autoimmune and inflammatory diseases. This compound is a precursor for the synthesis of small molecule STING antagonists.

This protocol describes the reduction of the nitro group in this compound to an amine, a common step in the synthesis of various bioactive molecules, including STING antagonists.

  • Reaction:

    • To a stirred solution of this compound (2.0 g, 9.56 mmol) in ethanol (20 mL), add iron powder (2.14 g, 38.24 mmol) followed by 0.12 N HCl.

    • Reflux the reaction mixture for 30 minutes.

    • Monitor the reaction progress by TLC and LC-MS.

    • Upon completion, quench the reaction mixture with a saturated NaHCO₃ solution and extract with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 3-amino-4-formylbenzoate.

G cluster_reduction Nitro Group Reduction Workflow Start This compound Reagents Iron Powder HCl, Ethanol Reaction Reduction (Reflux) Product Methyl 3-amino-4-formylbenzoate

Precursor for Anticancer Agents

The structural motifs accessible from this compound are relevant to the development of anticancer agents. The aldehyde functionality allows for the construction of various heterocyclic systems known to possess antiproliferative activity. For instance, it has been used in the synthesis of protein kinase inhibitors.

Signaling Pathways of Relevance

Factor XIa in the Coagulation Cascade

G cluster_coagulation Intrinsic Pathway of Coagulation FXII Factor XII FXIIa Factor XIIa FXI Factor XI FXIa Factor XIa FIX Factor IX FIXa Factor IXa Thrombin Thrombin Fibrinogen Fibrinogen Fibrin Fibrin (Clot)

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups provide multiple avenues for synthetic elaboration, enabling the construction of complex and diverse molecular scaffolds. Its demonstrated utility in the synthesis of potent Factor XIa inhibitors and its role as a precursor for other therapeutic agents, such as STING antagonists and kinase inhibitors, underscore its importance for drug discovery and development professionals. The provided protocols offer a starting point for the practical application of this compound in the synthesis of novel therapeutic candidates.

Application Note: Electrophilic Nitration of Methyl 4-Formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The nitration of aromatic compounds, specifically, introduces a nitro group (-NO₂) onto the ring, a versatile functional group that can be a precursor for amines and other nitrogen-containing moieties. This protocol details the nitration of methyl 4-formylbenzoate, an example of electrophilic aromatic substitution on a deactivated benzene ring.

The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1][2] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the nitronium ion.[3] The electron-rich aromatic ring of the substrate attacks this powerful electrophile.[1]

In the case of methyl 4-formylbenzoate, the aromatic ring is substituted with two electron-withdrawing groups: a formyl group (-CHO) and a methyl ester group (-COOCH₃). Both groups deactivate the ring towards electrophilic attack and are meta-directors.[4][5] Consequently, the incoming nitro group is directed to the position meta to both substituents, which is the 3-position, yielding methyl 4-formyl-3-nitrobenzoate. The reaction is highly exothermic and requires careful temperature control to minimize the formation of by-products.[6]

Experimental Protocol: Synthesis of this compound

This protocol outlines the laboratory procedure for the nitration of methyl 4-formylbenzoate.

1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)
Methyl 4-formylbenzoateC₉H₈O₃164.163.28 g20.0
Concentrated Sulfuric Acid (98%)H₂SO₄98.0810 mL~184
Concentrated Nitric Acid (70%)HNO₃63.012.5 mL~39.6
Crushed IceH₂O18.02~50 g-
Methanol (for recrystallization)CH₃OH32.04As needed-
Deionized WaterH₂O18.02As needed-

2. Safety Precautions

  • Concentrated nitric acid and sulfuric acid are extremely corrosive and potent oxidizing agents.[7] Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • The nitration reaction is highly exothermic.[6] Strict adherence to the procedure, especially the slow addition of reagents and temperature control, is critical to prevent the reaction from becoming uncontrollable.

  • Avoid contact with skin and inhalation of vapors. In case of skin contact, flush the affected area immediately with copious amounts of water.[6]

3. Reaction Procedure

  • Preparation of the Substrate Solution: In a 100 mL round-bottom flask, add 3.28 g (20.0 mmol) of methyl 4-formylbenzoate. Place the flask in an ice-water bath to cool.

  • Addition of Sulfuric Acid: While swirling the flask in the ice bath, slowly and carefully add 5 mL of concentrated sulfuric acid to the methyl 4-formylbenzoate. Continue to swirl until the solid is completely dissolved. Maintain the temperature below 10°C.

  • Preparation of the Nitrating Mixture: In a separate, dry test tube or small beaker, combine 2.5 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid. Cool this mixture thoroughly in the ice-water bath.[7] Caution: This mixture is extremely corrosive.

  • Nitration Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred solution of methyl 4-formylbenzoate over approximately 15-20 minutes.[8] It is crucial to maintain the internal temperature of the reaction mixture between 5°C and 15°C throughout the addition.[9] Use a thermometer to monitor the temperature.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 15 minutes. Subsequently, remove the flask from the ice bath and let it stand at room temperature for another 15 minutes to ensure the reaction goes to completion.[4][7]

4. Work-up and Purification

  • Precipitation: Carefully pour the reaction mixture over approximately 50 g of crushed ice in a 250 mL beaker. Stir the mixture with a glass rod until all the ice has melted.[8] A solid precipitate of the crude product should form.[4]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crude product on the filter paper with two portions of cold deionized water (2x 20 mL) to remove residual acid. Afterwards, wash with a small portion of ice-cold methanol (1x 10 mL) to remove certain impurities.[8][9]

  • Recrystallization: Transfer the crude solid to a clean beaker. Purify the product by recrystallizing from a minimal amount of hot methanol.[10] Dissolve the solid in hot methanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a very small amount of cold methanol, and dry them thoroughly. Determine the final mass and melting point of the product, this compound.

Data Summary

ParameterValue
SubstrateMethyl 4-formylbenzoate
ProductThis compound
Molecular Formula (Product)C₉H₇NO₅
Molecular Weight (Product)209.16 g/mol [11]
Reaction Temperature5–15 °C[9]
Reaction Time~30 minutes post-addition
Purification MethodRecrystallization from Methanol[8][10]
Theoretical Yield4.18 g
Appearance (Expected)Yellow solid[12]

Visualized Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Dissolve Methyl 4-formylbenzoate in conc. H₂SO₄ cool_all Cool all solutions in ice bath (0-10°C) prep_substrate->cool_all prep_nitrating Prepare Nitrating Mix: HNO₃ + H₂SO₄ prep_nitrating->cool_all add_nitrating Slowly add Nitrating Mix to substrate solution (Maintain 5-15°C) cool_all->add_nitrating stir_ice Stir in ice bath (15 min) add_nitrating->stir_ice stir_rt Stir at room temp (15 min) stir_ice->stir_rt quench Pour mixture onto crushed ice stir_rt->quench filter_wash Vacuum filter & wash with cold H₂O & MeOH quench->filter_wash recrystallize Recrystallize from hot Methanol filter_wash->recrystallize dry Dry final product: This compound recrystallize->dry

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Methyl 4-formyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 4-formyl-3-nitrobenzoate, a key intermediate in various synthetic applications, including pharmaceutical development.

Introduction

This compound is a versatile organic compound characterized by the presence of a methyl ester, a formyl group, and a nitro group on the benzene ring. This substitution pattern makes it a valuable building block for the synthesis of more complex molecules. The following protocols outline a reliable multi-step synthesis route starting from commercially available reagents.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process starting from 4-methylbenzoic acid (p-toluic acid):

  • Nitration of 4-methylbenzoic acid to yield 4-methyl-3-nitrobenzoic acid.

  • Fischer Esterification of 4-methyl-3-nitrobenzoic acid to produce methyl 4-methyl-3-nitrobenzoate.

  • Selective Oxidation of the methyl group of methyl 4-methyl-3-nitrobenzoate to the corresponding aldehyde, yielding the final product, this compound.

Data Presentation: Reaction Conditions and Catalysts

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Nitration of 4-Methylbenzoic Acid

ParameterValue
Starting Material 4-Methylbenzoic acid (p-toluic acid)
Reagents Ammonium nitrate, Concentrated sulfuric acid
Solvent Dichloromethane
Catalyst Concentrated sulfuric acid
Temperature 0 °C
Reaction Time 4-5 hours
Typical Yield High

Table 2: Fischer Esterification of 4-Methyl-3-nitrobenzoic Acid

ParameterValue
Starting Material 4-Methyl-3-nitrobenzoic acid
Reagents Methanol, Concentrated sulfuric acid
Solvent Methanol (in excess)
Catalyst Concentrated sulfuric acid
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield Good to high

Table 3: Selective Oxidation of Methyl 4-methyl-3-nitrobenzoate

ParameterValue
Starting Material Methyl 4-methyl-3-nitrobenzoate
Reagents N-Chlorosuccinimide (NCS), Benzoyl peroxide, Zinc chloride
Solvent Carbon tetrachloride (for chlorination), Water (for hydrolysis)
Catalyst Benzoyl peroxide (radical initiator), Zinc chloride (hydrolysis)
Temperature Reflux (for chlorination), 100 °C (for hydrolysis)
Reaction Time 4-6 hours (chlorination), 2-3 hours (hydrolysis)
Typical Yield Moderate

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid (Nitration)

Materials:

  • 4-Methylbenzoic acid

  • Ammonium nitrate

  • Concentrated sulfuric acid

  • Dichloromethane

  • Ice-cold water

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzoic acid (1 equivalent) in dichloromethane.

  • Add ammonium nitrate (1 equivalent) to the solution and stir for 10-15 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2 equivalents) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature is maintained at 0 °C with vigorous stirring.

  • Continue stirring at room temperature for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully pouring the mixture into ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 4-methyl-3-nitrobenzoic acid can be purified by recrystallization.

Step 2: Synthesis of Methyl 4-methyl-3-nitrobenzoate (Fischer Esterification)

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-methyl-3-nitrobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid dropwise.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, concentrate the solution under vacuum.

  • Dilute the residue with water and extract with ethyl acetate (3 times).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 4-methyl-3-nitrobenzoate.

Step 3: Synthesis of this compound (Selective Oxidation)

This step involves a two-part process: benzylic chlorination followed by hydrolysis.

Part A: Benzylic Chlorination

Materials:

  • Methyl 4-methyl-3-nitrobenzoate

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide

  • Carbon tetrachloride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve methyl 4-methyl-3-nitrobenzoate (1 equivalent) in carbon tetrachloride.

  • Add N-Chlorosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours under irradiation with a UV lamp or sunlight to initiate the radical reaction. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester. This intermediate is often used in the next step without further purification.

Part B: Hydrolysis

Materials:

  • Crude 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester

  • Zinc chloride

  • Water

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To the crude 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester, add an aqueous solution of zinc chloride.

  • Heat the mixture at 100 °C for 2-3 hours with vigorous stirring. The pH of the reaction should be maintained between 6 and 8 to prevent ester hydrolysis.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to obtain this compound.

Visualizations

Synthesis_Pathway A 4-Methylbenzoic Acid B 4-Methyl-3-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C Methyl 4-methyl-3-nitrobenzoate B->C Esterification (CH3OH, H+) D This compound C->D Oxidation (NCS, H2O/ZnCl2)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification cluster_step3 Step 3: Oxidation A Dissolve 4-Methylbenzoic Acid B Add Nitrating Agents A->B C Reaction at 0°C B->C D Work-up & Isolation C->D E Dissolve 4-Methyl-3-nitrobenzoic Acid in Methanol F Add Acid Catalyst E->F G Reflux F->G H Work-up & Isolation G->H I Benzylic Chlorination J Hydrolysis I->J K Purification J->K

Caption: General experimental workflow for the synthesis.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 4-formyl-3-nitrobenzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of Methyl 4-formyl-3-nitrobenzoate and its potential derivatives using High-Performance Liquid Chromatography (HPLC). This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] Accurate and reliable analytical methods are therefore essential for quality control, purity assessment, and pharmacokinetic studies. The methodologies outlined below are based on established principles for the chromatographic separation of related aromatic compounds, including benzaldehyde and nitrobenzoic acid derivatives.[5][6][7][8][9]

Introduction

This compound is a substituted aromatic compound containing a methyl ester, a formyl group, and a nitro group. These functional groups provide chromophores that allow for straightforward detection using UV-Vis spectroscopy, a common detector in HPLC systems. The analytical challenge lies in achieving adequate separation from starting materials, byproducts, and potential derivatives. This protocol details a robust reversed-phase HPLC (RP-HPLC) method suitable for this purpose.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment with temperature control, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: A C18 stationary phase is recommended for the separation of these types of moderately polar compounds. A good starting point is a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm. For faster analysis, a column with 3 µm particles can be used.[10]

  • Solvents: HPLC grade acetonitrile (ACN) and water are required. The mobile phase may require pH adjustment using phosphoric acid or formic acid for mass spectrometry (MS) compatible applications.[7][9]

  • Standards and Samples: A reference standard of this compound with a known purity (e.g., >97%) is necessary for method development and quantification.[11] Samples for analysis should be dissolved in a suitable solvent, ideally the mobile phase itself.

Chromatographic Conditions

The following table summarizes a recommended starting point for the HPLC analysis of this compound and its derivatives. Method optimization may be required depending on the specific derivatives being analyzed.

ParameterRecommended Conditions
Stationary Phase C18, 5 µm, 150 mm x 4.6 mm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient 30-70% B over 15 minutes, then hold at 70% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Stationary Phase: C18 is a versatile reversed-phase packing that provides good retention and selectivity for a wide range of aromatic compounds.

  • Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for reversed-phase chromatography. The addition of a small amount of acid, such as phosphoric acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Gradient Elution: A gradient is recommended to ensure the elution of compounds with a range of polarities within a reasonable timeframe.

  • Detection Wavelength: A detection wavelength of 240 nm is suggested, as many aromatic compounds, including benzaldehyde and nitroaromatic derivatives, exhibit strong absorbance in this region of the UV spectrum.[5][8]

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound or its derivatives in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

The following table provides an example of how to present quantitative data obtained from the HPLC analysis.

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)
This compound8.512500050.2
Derivative A10.28750035.1
Impurity 16.112500.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Prepare Calibrants Dissolve->Dilute Filter Filter Dilute->Filter HPLC HPLC System Filter->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (240 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Acquire Data Integrate Integrate Peaks Chromatogram->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Results Calibrate->Quantify

Caption: General workflow for HPLC analysis.

Potential Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, many nitroaromatic compounds are known to be bioreduced, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular stress responses. The following diagram illustrates a hypothetical pathway where a nitroaromatic compound could induce oxidative stress, potentially leading to the activation of the Nrf2 signaling pathway, a key regulator of the antioxidant response.

Signaling_Pathway cluster_cell Cellular Environment cluster_nucleus Nucleus M4F3NB Methyl 4-formyl- 3-nitrobenzoate Bioreduction Bioreduction M4F3NB->Bioreduction ROS Reactive Oxygen Species (ROS) Bioreduction->ROS Keap1 Keap1 ROS->Keap1 Oxidative Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Gene Antioxidant Gene Expression ARE->Gene Activates Cellular_Response Cellular Antioxidant Response Gene->Cellular_Response Leads to

References

Application Notes and Protocols: Leveraging Methyl 4-Formyl-3-Nitrobenzoate in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 4-formyl-3-nitrobenzoate as a versatile starting material in the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition and cancer therapy.

Introduction

This compound is a key chemical intermediate possessing three reactive functional groups: a methyl ester, a formyl group, and a nitro group. This unique combination allows for a variety of chemical transformations, making it an attractive building block for the synthesis of complex heterocyclic structures. Its application is particularly notable in the construction of quinoline and dihydropyrimidine scaffolds, which are prevalent in many biologically active molecules. This document will focus on its application in the synthesis of protein kinase inhibitors and other potentially bioactive heterocyclic systems.

Application 1: Synthesis of Heterobicyclic Protein Kinase Inhibitors

This compound serves as a crucial precursor for the synthesis of heterobicyclic compounds that can act as protein kinase inhibitors. One prominent example is in the preparation of 2-phenylquinoline derivatives, which are precursors to potent inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key target in cancer therapy. The general synthetic approach involves a reductive cyclization strategy.

Experimental Workflow: Synthesis of 2-Phenylquinoline-7-carboxylic acid

The synthesis of the 2-phenylquinoline core from this compound involves a two-step process: reduction of the nitro group to an amine, followed by a Friedländer annulation with an appropriate ketone.

G A This compound B Reduction of Nitro Group (e.g., Fe / HCl in EtOH) A->B Step 1 C Methyl 4-formyl-3-aminobenzoate (Intermediate) B->C D Friedländer Annulation (with Acetophenone & KOH in EtOH) C->D Step 2 E 2-Phenylquinoline-7-carboxylic acid (Final Product) D->E

Caption: Synthetic workflow for 2-phenylquinoline-7-carboxylic acid.

Detailed Experimental Protocol: Synthesis of 2-Phenylquinoline-7-carboxylic acid hydrochloride

This protocol is adapted from methodologies described in the synthesis of IGF-1R inhibitors.

Step 1: Reduction of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in ethanol (EtOH).

  • Addition of Reducing Agent: To the stirred suspension, add iron powder (Fe, 4.0 eq).

  • Initiation of Reaction: Add a catalytic amount of 0.12 N hydrochloric acid (HCl).

  • Reaction Conditions: Heat the reaction mixture to reflux for 30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and quench with a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

  • Extraction: Extract the product with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude Methyl 4-formyl-3-aminobenzoate. This intermediate is often used in the next step without further purification.

Step 2: Friedländer Condensation to 2-Phenylquinoline-7-carboxylic acid hydrochloride

  • Reaction Setup: Dissolve the crude Methyl 4-formyl-3-aminobenzoate from the previous step in ethanol (EtOH).

  • Addition of Reagents: Add acetophenone (1.0 eq) to the solution.

  • Base Addition: Carefully add solid potassium hydroxide (KOH, 3.0 eq).

  • Reaction Conditions: Heat the mixture to 95 °C and stir for 5 hours.

  • Isolation of Intermediate: While still warm, filter the reaction mixture to remove inorganic solids.

  • Acidification: Acidify the filtrate to a pH of approximately 1.0 with 4 N aqueous HCl.

  • Product Precipitation: A precipitate will form. Collect the solid by filtration, wash with cold water, and dry to obtain 2-phenylquinoline-7-carboxylic acid hydrochloride.

Compound Starting Material Product Yield Reference
2-Phenylquinoline-7-carboxylic acid hydrochlorideThis compound2-Phenylquinoline-7-carboxylic acid hydrochlorideNot explicitly stated in the provided search results.Synthesis of Linsitinib

Application 2: Synthesis of Dihydropyrimidines via Biginelli Reaction

This compound is an ideal aromatic aldehyde component for the Biginelli reaction, a one-pot cyclocondensation with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea. The resulting dihydropyrimidines are a class of heterocyclic compounds with a wide range of pharmacological activities, including potential as calcium channel blockers and anticancer agents.

Logical Relationship: Biginelli Reaction

G A This compound (Aldehyde) E One-Pot Cyclocondensation A->E B Ethyl Acetoacetate (β-Ketoester) B->E C Urea or Thiourea C->E D Acid Catalyst (e.g., HCl, Lewis Acid) D->E catalyzes F Dihydropyrimidine Derivative E->F

Caption: Components of the Biginelli reaction.

General Experimental Protocol: Biginelli Reaction
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or a catalytic amount of a Lewis acid like Yb(OTf)₃).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold solvent to remove unreacted starting materials, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.

Product Class Key Reactants Potential Biological Activity
DihydropyrimidinesThis compound, Ethyl acetoacetate, Urea/ThioureaCalcium channel blockers, Antihypertensive, Anticancer

Signaling Pathway Context: Inhibition of IGF-1R

The novel compounds synthesized from this compound, particularly the quinoline derivatives, can be further elaborated to inhibit critical signaling pathways in cancer, such as the IGF-1R pathway. Inhibition of IGF-1R can block downstream signaling cascades that promote cell proliferation, survival, and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K activates RAS RAS IGF1R->RAS activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates ERK->Proliferation promotes Inhibitor Quinoline-based Inhibitor Inhibitor->IGF1R inhibits

Caption: Inhibition of the IGF-1R signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The protocols and application notes provided herein offer a foundation for researchers to explore its utility in developing new therapeutic agents, particularly in the area of oncology. Further derivatization of the synthesized scaffolds can lead to the discovery of potent and selective inhibitors of various biological targets.

Application Notes: Methyl 4-formyl-3-nitrobenzoate as a Versatile Intermediate for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-3-nitrobenzoate is a valuable aromatic intermediate possessing three distinct functional groups: a methyl ester, a formyl (aldehyde) group, and a nitro group. This unique combination makes it a versatile precursor for the synthesis of a variety of organic compounds, including a diverse range of azo dyes. The presence of the nitro group, which can be selectively reduced to a primary amino group, is key to its application in azo dye synthesis. This amino derivative can then undergo diazotization and subsequent coupling with various aromatic compounds to yield dyes with a wide spectrum of colors and properties. The aldehyde and ester functionalities offer further opportunities for chemical modification, allowing for the fine-tuning of the final dye's characteristics, such as solubility, binding affinity, and tinctorial strength.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a starting material for the synthesis of azo dyes.

Principle of Synthesis

The synthesis of azo dyes from this compound is a multi-step process that begins with the selective reduction of the nitro group to an amino group, yielding Methyl 3-amino-4-formylbenzoate. This intermediate is then converted to a reactive diazonium salt, which subsequently couples with an electron-rich aromatic compound (a coupling component) to form the final azo dye.

The overall synthetic pathway can be summarized as follows:

DyeSynthesis A This compound B Methyl 3-amino-4-formylbenzoate A->B Selective Reduction C Diazonium Salt Intermediate B->C Diazotization D Azo Dye C->D Azo Coupling E Coupling Component (e.g., N,N-dimethylaniline) E->D

Caption: Synthetic pathway from this compound to an azo dye.

Experimental Protocols

Protocol 1: Selective Reduction of this compound to Methyl 3-amino-4-formylbenzoate

This protocol describes the selective reduction of the nitro group to an amino group using tin(II) chloride dihydrate, a mild and effective reagent for this transformation in the presence of aldehyde and ester functionalities.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Quantity (g or mL)
This compound209.16102.09 g
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.63409.03 g
Ethanol--50 mL
Ethyl acetate--100 mL
Saturated sodium bicarbonate solution--As needed
Anhydrous sodium sulfate--As needed

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.09 g, 10 mmol) in 50 mL of ethanol.

  • Add tin(II) chloride dihydrate (9.03 g, 40 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of ice-water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-amino-4-formylbenzoate.

Expected Yield: 75-85%

Protocol 2: Synthesis of an Azo Dye using Methyl 3-amino-4-formylbenzoate and N,N-dimethylaniline

This protocol details the diazotization of Methyl 3-amino-4-formylbenzoate and its subsequent coupling with N,N-dimethylaniline to produce a vibrant azo dye.

ExperimentalWorkflow cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling (0-5 °C) cluster_workup Work-up and Isolation D1 Dissolve Methyl 3-amino-4-formylbenzoate in HCl/water D2 Cool to 0-5 °C in an ice bath D1->D2 D3 Add NaNO₂ solution dropwise D2->D3 D4 Stir for 15-20 min D3->D4 C3 Slowly add the diazonium salt solution D4->C3 C1 Prepare a solution of N,N-dimethylaniline in dilute HCl C2 Cool to 0-5 °C C1->C2 C4 Stir for 30 min W1 Neutralize with sodium acetate C4->W1 W2 Collect precipitate by vacuum filtration W1->W2 W3 Wash with cold water W2->W3 W4 Dry the azo dye product W3->W4

Caption: Experimental workflow for the synthesis of an azo dye.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Quantity (g or mL)
Methyl 3-amino-4-formylbenzoate179.1750.90 g
Concentrated Hydrochloric Acid (HCl)36.46-2.5 mL
Sodium Nitrite (NaNO₂)69.005.50.38 g
N,N-dimethylaniline121.1850.61 g (approx. 0.64 mL)
Sodium Acetate82.03-As needed
Distilled Water--As needed

Procedure:

Part A: Diazotization

  • In a 100 mL beaker, suspend Methyl 3-amino-4-formylbenzoate (0.90 g, 5 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and 10 mL of distilled water. Stir until the amine dissolves.

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (0.38 g, 5.5 mmol) in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring the resulting diazonium salt solution in the ice bath for 15-20 minutes.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve N,N-dimethylaniline (0.61 g, 5 mmol) in a solution of 1 mL of concentrated hydrochloric acid and 20 mL of water.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly, and with continuous stirring, add the cold diazonium salt solution from Part A to the cold N,N-dimethylaniline solution. A colored precipitate should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes.

Part C: Isolation and Purification

  • Slowly add a saturated solution of sodium acetate to the reaction mixture until it is neutral to litmus paper.

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold distilled water.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the purified product.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table provides representative data for the synthesis of an azo dye derived from this compound and N,N-dimethylaniline.

ParameterValue
Intermediate Yield (%)80
Final Dye Yield (%)75
Melting Point of Dye (°C)185-188
Color of DyeDeep Red
λmax (in ethanol) (nm)~490-510

Conclusion

This compound serves as a highly effective and versatile intermediate for the synthesis of a wide array of azo dyes. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel dye structures by varying the coupling components. The presence of the formyl and ester groups in the final dye molecule offers further avenues for post-synthetic modifications, enabling the development of dyes with tailored properties for specific applications in research, diagnostics, and materials science.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-formyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of Methyl 4-formyl-3-nitrobenzoate synthesis. The information is presented in a question-and-answer format to directly address common challenges. The proposed synthesis is based on established chemical principles and adapted from protocols for structurally similar compounds.

Proposed Experimental Protocol: Nitration of Methyl 4-formylbenzoate

This protocol describes the synthesis of this compound via the electrophilic aromatic substitution (nitration) of Methyl 4-formylbenzoate. The formyl and methyl ester groups are both meta-directing. In this para-substituted starting material, the directing effects reinforce the nitration at the positions ortho to the ester group and meta to the formyl group, and vice-versa. The primary product expected is this compound.

Materials:

  • Methyl 4-formylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol or an Ethanol/Water mixture for recrystallization

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-formylbenzoate in concentrated sulfuric acid. The reaction should be conducted in an ice bath to maintain a low temperature.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of Methyl 4-formylbenzoate, ensuring the temperature of the reaction mixture is kept between 0-10°C.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for a designated period (e.g., 30-60 minutes) to ensure completion.[2]

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acid.[2][3]

  • Purify the crude product by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.[3][4]

Data Presentation: Impact of Reaction Parameters on Nitration

The following table summarizes the influence of key reaction parameters on the yield and purity of the final product, based on analogous nitration reactions.

ParameterEffect on YieldEffect on PurityRecommendations
Temperature Higher temperatures may increase reaction rate but can lead to dinitration and other side products, thus reducing the yield of the desired product.Elevated temperatures can decrease purity by promoting the formation of byproducts.Maintain a temperature of 0-10°C during the addition of the nitrating mixture.[1]
Nitrating Agent Ratio (HNO₃:H₂SO₄) An optimal ratio is crucial for the efficient generation of the nitronium ion. An excess of nitric acid can lead to dinitration.A well-controlled ratio helps to minimize the formation of side products.A 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid is commonly used.
Reaction Time Insufficient reaction time will result in an incomplete reaction and lower yield. Prolonged reaction times may increase the chance of side reactions.A longer reaction time can lead to the formation of dinitrated products.Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Purity of Starting Material Impurities in the starting Methyl 4-formylbenzoate can lead to a lower yield and the formation of undesired byproducts.The purity of the final product is directly affected by the purity of the starting materials.Use a high-purity starting material or purify it before use.

Troubleshooting Guide

Q1: I am experiencing a low yield of this compound. What are the possible causes and solutions?

A low yield can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. You may need to extend the reaction time or slightly increase the temperature after the initial addition of the nitrating agent, but be cautious of side reactions.

  • Suboptimal Temperature Control: The temperature of the reaction is critical.

    • Solution: Ensure the temperature is maintained between 0-10°C during the addition of the nitrating mixture.[1] Temperatures that are too low may slow down the reaction, while higher temperatures can lead to the formation of dinitrated byproducts and other side reactions.

  • Loss during Workup and Purification: Significant amounts of product can be lost during filtration and recrystallization.

    • Solution: During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.[4] Ensure the product is fully precipitated before filtration.

Q2: My final product is contaminated with isomeric impurities. How can I avoid this and purify the product?

The nitration of Methyl 4-formylbenzoate can potentially yield small amounts of other isomers.

  • Minimizing Isomer Formation: The formation of the desired 3-nitro isomer is favored due to the directing effects of the formyl and ester groups. However, slight variations in reaction conditions can affect selectivity.

    • Solution: Strict adherence to the recommended temperature range (0-10°C) is crucial for maximizing the yield of the desired meta-nitro product.[1]

  • Purification:

    • Solution: Careful recrystallization is the most effective method for separating the desired product from its isomers.[4] The choice of solvent is critical. Methanol or a mixture of ethanol and water are often effective for purifying nitrobenzoate derivatives.[3][4] Multiple recrystallizations may be necessary to achieve high purity.

Q3: The crude product I obtained is an oil and does not solidify. What should I do?

An oily product is typically a sign of significant impurities.

  • Possible Causes: The presence of unreacted starting material, an excess of isomeric byproducts, or dinitrated compounds can lower the melting point of the mixture, resulting in an oil.

  • Solutions:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod.

    • If scratching doesn't work, you can attempt to purify the oil using column chromatography.

    • Alternatively, you can try to wash the oil with a small amount of cold solvent in which the impurities are more soluble.

Q4: I am having difficulty with the recrystallization of the final product. What can I do?

Recrystallization can be challenging if the right solvent and conditions are not used.

  • Problem: The product does not dissolve in the hot solvent, or it precipitates too quickly, trapping impurities.

    • Solution:

      • Solvent Selection: Experiment with different solvents or solvent mixtures. For nitrobenzoate esters, methanol or an ethanol/water mixture are good starting points.[3][4]

      • Procedure: Use the minimum amount of boiling solvent to dissolve the crude product completely. If the product "oils out," add more solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[4]

Q5: I have evidence of dinitrated byproducts in my product mixture. How can I prevent their formation?

Dinitration can occur if the reaction conditions are too harsh.

  • Prevention:

    • Solution: Carefully control the reaction temperature and avoid letting it rise above the recommended range.[1] Use the stoichiometric amount of the nitrating agent; avoid a large excess. Monitor the reaction closely and stop it once the starting material has been consumed.

Q6: I suspect the methyl ester is being hydrolyzed during the reaction. Is this possible and how can I avoid it?

Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur in the presence of strong acids and water.

  • Prevention and Solution:

    • While some minor hydrolysis might be unavoidable, using anhydrous conditions as much as possible can minimize this side reaction.

    • If the carboxylic acid is formed, it can be removed by dissolving the crude product in an organic solvent and washing with a mild base, like a sodium bicarbonate solution. The desired ester product will remain in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the nitration of methyl 4-formylbenzoate?

The formyl (-CHO) and methyl ester (-COOCH₃) groups are both electron-withdrawing and meta-directing. Since they are para to each other on the benzene ring, their directing effects reinforce each other, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions that are meta to both groups. This means the primary product expected is this compound.

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (Methyl 4-formylbenzoate) and the product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: What are the best solvents for recrystallization of this compound?

Based on similar compounds like methyl 3-nitrobenzoate, effective solvents for recrystallization are methanol or a mixture of ethanol and water.[3][4] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

Q4: How can I confirm the identity and purity of my final product?

Several analytical techniques can be used to confirm the identity and purity of the synthesized this compound:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): This will confirm the structure of the molecule by showing the expected signals for the protons and carbons in their respective chemical environments.

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the functional groups present, such as the carbonyl groups of the aldehyde and ester, and the nitro group.

Q5: What are the key safety precautions for this reaction?

This reaction involves the use of highly corrosive and strong oxidizing agents and should be performed with appropriate safety measures:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Handle them with extreme care.

  • The reaction is exothermic, especially during the preparation and addition of the nitrating mixture. Maintain strict temperature control to prevent the reaction from becoming uncontrollable.

  • When preparing the nitrating mixture, always add the acid with the higher density (sulfuric acid) to the one with the lower density (nitric acid) if you are not following a specific protocol that states otherwise, and do so slowly with cooling. For this specific protocol, adding nitric acid to sulfuric acid is recommended, but it must be done cautiously with cooling.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis start Dissolve Methyl 4-formylbenzoate in conc. H₂SO₄ at 0-10°C prepare_nitrating_mix Prepare nitrating mixture (conc. HNO₃ + conc. H₂SO₄) at 0-10°C add_nitrating_mix Slowly add nitrating mixture to starting material solution (maintain 0-10°C) start->add_nitrating_mix prepare_nitrating_mix->add_nitrating_mix react Stir at room temperature add_nitrating_mix->react precipitate Pour reaction mixture onto crushed ice react->precipitate filtrate Collect crude product by vacuum filtration precipitate->filtrate wash Wash with cold water filtrate->wash recrystallize Recrystallize from hot methanol or ethanol/water wash->recrystallize cool Cool to induce crystallization recrystallize->cool final_filtration Filter purified crystals cool->final_filtration dry Dry the final product final_filtration->dry analyze Confirm identity and purity (MP, NMR, IR) dry->analyze

Caption: Experimental Workflow for Synthesis.

Caption: Troubleshooting Low Yield.

References

Technical Support Center: Purification of Crude "Methyl 4-formyl-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "Methyl 4-formyl-3-nitrobenzoate".

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in my crude this compound?

While the exact impurity profile depends on the synthetic route, common impurities may include:

  • Positional isomers: Other isomers of methyl formyl-nitrobenzoate may be formed during the nitration step.

  • Unreacted starting materials: Depending on the synthesis, this could include methyl 4-formylbenzoate or other precursors.

  • Over-oxidation or by-products: The aldehyde functional group can be susceptible to oxidation, leading to the corresponding carboxylic acid (4-methoxycarbonyl-2-nitrobenzoic acid). Other side-reactions may also lead to various by-products.

  • Residual solvents and reagents: Solvents and reagents from the reaction and work-up procedures may still be present in the crude product.

Q3: My compound appears to be degrading during purification. What could be the cause?

Aldehydes, particularly those with electron-withdrawing groups like a nitro group, can be sensitive to purification conditions. Degradation can be caused by:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially if exposed to air for prolonged periods at elevated temperatures.

  • Acid or base sensitivity: Strong acidic or basic conditions can lead to degradation or side reactions. Standard silica gel is slightly acidic, which can sometimes cause issues with sensitive compounds.

  • Photodegradation: Nitroaromatic compounds can be sensitive to light.

To minimize degradation, it is advisable to work quickly, avoid unnecessarily high temperatures, and store the compound protected from light and air.[1]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. Incorrect solvent choice.Select a more polar solvent or use a solvent mixture. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[2]
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated with impurities.Use a lower-boiling point solvent. / Try to purify the crude material by another method, such as column chromatography, before recrystallization.
Poor recovery of the purified product. Too much solvent was used. / The solution was not cooled sufficiently. / The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] / Cool the solution in an ice bath to maximize crystal formation. / Ensure crystallization is complete before filtering.
The purified product is still impure. The chosen solvent dissolves the impurities as well as the product. / The cooling process was too rapid, trapping impurities in the crystal lattice.Select a solvent in which the impurities are either very soluble (remain in the mother liquor) or insoluble (can be removed by hot filtration). / Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities. Incorrect mobile phase polarity.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. If the spots are too close, adjust the solvent ratio. For polar compounds, increasing the polarity of the mobile phase (e.g., increasing the proportion of ethyl acetate in a hexane/ethyl acetate system) will increase the elution speed.[3]
The product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.[3]
The product is eluting too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[3]
Streaking of spots on TLC or tailing of peaks from the column. The sample is too concentrated. / The compound is interacting strongly with the stationary phase.Dilute the sample before loading it onto the column. / If using silica gel, consider adding a small amount of a modifier like triethylamine to the mobile phase to neutralize acidic sites, especially if the compound is basic. For acidic compounds, a small amount of acetic acid might help.[3]
Cracks or channels in the silica bed. Improper packing of the column. / The column has run dry.Ensure the silica gel is packed as a uniform slurry without any air bubbles. / Never let the solvent level drop below the top of the silica bed.[3]

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization.

1. Solvent Selection:

  • Test the solubility of the crude "this compound" in a variety of solvents at room temperature and at their boiling points.

  • Good candidate solvents for similar compounds include ethanol, methanol, ethyl acetate, and mixtures of these with hexanes or water.[4][5]

  • An ideal solvent will dissolve the crude product sparingly at room temperature but completely upon heating.[2]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring.

  • Continue adding small portions of the hot solvent until the solid has just completely dissolved.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography Protocol

This protocol is a general guideline and should be optimized based on TLC analysis.

1. Mobile Phase Selection:

  • Develop a suitable mobile phase system using TLC. A good starting point for "this compound" would be a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[3]

  • Aim for an Rf value of 0.2-0.4 for the desired compound.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Carefully pack a glass column with the slurry, ensuring there are no air bubbles.

  • Allow the silica gel to settle and add a layer of sand to the top to protect the surface.[3]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the column.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[3]

4. Elution and Fraction Collection:

  • Add the mobile phase to the column and apply gentle pressure to begin elution.

  • Collect the eluting solvent in fractions.

5. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "this compound".[3]

Data Presentation

Table 1: Suggested Starting Conditions for Column Chromatography

ParameterRecommended Starting Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes:Ethyl Acetate (e.g., starting with 4:1 v/v)
Elution Mode Isocratic or Gradient
Detection UV visualization at 254 nm for TLC

Table 2: Common Recrystallization Solvents for Aromatic Nitro Compounds

SolventPolarityNotes
Ethanol/Methanol PolarOften a good choice for moderately polar compounds.[4][5]
Ethyl Acetate Moderately PolarGood for a range of polarities.
Toluene Non-polarCan be used for less polar compounds or as part of a solvent system.
Hexanes/Heptane Non-polarOften used as an anti-solvent with a more polar solvent to induce crystallization.
Water Very PolarCan be used as an anti-solvent with a water-miscible organic solvent like ethanol.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Single major spot, solid crude Column Column Chromatography TLC->Column Multiple spots or oily crude Pure_Product Pure Product Recrystallization->Pure_Product Impure_Again Product still impure Recrystallization->Impure_Again Column->Pure_Product Column->Impure_Again Impure_Again->Column Re-purify Impure_Again->Pure_Product Acceptable Purity

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue Method Which method? Start->Method Recryst_Issue Recrystallization Problem Method->Recryst_Issue Recrystallization Column_Issue Column Chromatography Problem Method->Column_Issue Column Oil_Out Oiling Out? Recryst_Issue->Oil_Out No_Sep Poor Separation? Column_Issue->No_Sep Low_Yield Low Yield? Oil_Out->Low_Yield No Sol_1 Change Solvent Oil_Out->Sol_1 Yes Sol_2 Use less solvent/ Cool slowly Low_Yield->Sol_2 Yes No_Elution No Elution? No_Sep->No_Elution No Sol_3 Optimize Mobile Phase (TLC) No_Sep->Sol_3 Yes Sol_4 Increase Mobile Phase Polarity No_Elution->Sol_4 Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of Methyl 4-formyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 4-formyl-3-nitrobenzoate.

Troubleshooting Guides

Part 1: Selective Oxidation of Methyl p-toluate to Methyl 4-formylbenzoate

Question: My oxidation of methyl p-toluate is resulting in a low yield of the desired aldehyde, Methyl 4-formylbenzoate. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the selective oxidation of a methyl group to an aldehyde on an aromatic ring is a common challenge. The primary issues are often incomplete reaction or over-oxidation to the carboxylic acid. Here are the steps to troubleshoot this issue:

  • Insufficient Oxidant: Ensure the stoichiometric calculations for your oxidizing agent are accurate and that the delivery to the reaction is consistent. On a larger scale, inadequate mixing can lead to localized depletion of the oxidant.

  • Low Reaction Temperature: Monitor the internal reaction temperature closely. In large reactors, uneven heat distribution can be an issue. Ensure your heating system and agitation are sufficient to maintain the target temperature throughout the reactor.

  • Catalyst Deactivation: If you are using a solid-phase catalyst, it may have become fouled or poisoned. Consider regenerating or replacing the catalyst according to the manufacturer's recommendations.

Question: I am observing a significant amount of the carboxylic acid byproduct (4-carboxy-methylbenzoate) in my reaction mixture. How can I prevent this over-oxidation?

Answer:

Over-oxidation is a frequent problem in the synthesis of aromatic aldehydes. To minimize the formation of the carboxylic acid byproduct, consider the following:

  • Excess Oxidant: Carefully control the addition of the oxidizing agent. A controlled feed strategy, rather than adding all the oxidant at once, is often necessary at scale to prevent localized high concentrations.

  • High Reaction Temperature: Over-oxidation is often favored at higher temperatures. Maintain strict temperature control and ensure your cooling system can handle the exothermic nature of the reaction.

  • Prolonged Reaction Time: Monitor the reaction progress using in-process controls like HPLC or TLC. Quench the reaction as soon as the desired level of conversion to the aldehyde is achieved to prevent further oxidation.

Part 2: Nitration of Methyl 4-formylbenzoate

Question: The nitration of my Methyl 4-formylbenzoate is producing a mixture of isomers. How can I improve the regioselectivity for the desired 3-nitro isomer?

Answer:

The formyl and methyl ester groups are both meta-directing, which should favor the formation of the desired 3-nitro isomer. However, the formation of other isomers can occur, especially under suboptimal conditions. To improve selectivity:

  • Temperature Control: This is the most critical parameter. The nitration should be carried out at a low temperature (typically 0-15°C) to minimize the formation of ortho and para isomers. Ensure your cooling bath is effective and that the nitrating mixture is added slowly to control the exotherm.

  • Rate of Addition: Add the nitrating mixture (a mixture of concentrated nitric and sulfuric acids) very slowly to the solution of Methyl 4-formylbenzoate. A rapid addition can lead to localized increases in temperature and reduced selectivity.

  • Purity of Starting Material: Ensure your Methyl 4-formylbenzoate is pure. Impurities in the starting material can sometimes influence the reaction's regioselectivity.

Question: My nitration reaction is resulting in a low yield and the formation of dark-colored byproducts. What could be the cause?

Answer:

Low yields and the formation of colored impurities in nitration reactions often point to side reactions or degradation of the starting material or product.

  • High Reaction Temperature: As mentioned, excessive temperature can lead to the formation of dinitrated products and other side reactions, which often result in colored impurities.

  • Presence of Water: The nitrating mixture's reactivity is reduced by the presence of water. Ensure you are using concentrated acids and that your glassware is dry.

  • Reaction Time: While the reaction needs to go to completion, excessively long reaction times can lead to the formation of byproducts. Monitor the reaction's progress and quench it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound is typically a two-step process:

  • Synthesis of Methyl 4-formylbenzoate:

    • Route A: Selective Oxidation: The selective oxidation of the methyl group of methyl p-toluate.

    • Route B: Esterification: The esterification of 4-formylbenzoic acid with methanol.

  • Nitration: The nitration of the resulting Methyl 4-formylbenzoate using a mixture of concentrated nitric and sulfuric acids.

Q2: What are the key safety concerns when scaling up the synthesis of this compound?

A2: Scaling up this synthesis presents several critical safety considerations:

  • Exothermic Reactions: Both the oxidation and nitration steps are highly exothermic. Inadequate heat removal on a large scale can lead to a thermal runaway. A robust cooling system and continuous temperature monitoring are essential.

  • Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE) must be worn, and materials of construction for the reactor and handling equipment must be compatible.

  • Pressure Build-up: In enclosed reactors, gaseous byproducts can lead to a dangerous increase in pressure. Proper venting and pressure relief systems are necessary.

Q3: What are the common impurities I should expect in the final product?

A3: Common impurities in the final product can include:

  • Isomers: Small amounts of other nitro-isomers, such as methyl 4-formyl-2-nitrobenzoate.

  • Over-oxidation Product: If starting from methyl p-toluate, you may have the corresponding carboxylic acid.

  • Unreacted Starting Material: Residual Methyl 4-formylbenzoate.

  • Dinitrated Products: If the nitration conditions are too harsh.

  • Residual Acids: Traces of nitric and sulfuric acid from the nitration step.

Q4: What is the most effective method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is crucial for successful purification. A common solvent system is a mixture of ethanol and water. Column chromatography can also be used for higher purity requirements.

Data Presentation

Table 1: Comparison of Synthetic Routes to Methyl 4-formylbenzoate

Synthesis RouteStarting Material(s)Reagents & CatalystTypical YieldKey Challenges
Selective Oxidation Methyl p-toluateOxidizing agent (e.g., KMnO4, Co/Mn/Br catalyst with O2)VariableOver-oxidation to carboxylic acid, catalyst separation.
Esterification 4-formylbenzoic acid, MethanolAcid catalyst (e.g., H2SO4, p-TsOH)High (~98%)Availability and cost of starting material at scale.

Table 2: Typical Reaction Conditions for Nitration

ParameterConditionRationale
Temperature 0 - 15°CTo control the exotherm and improve regioselectivity.
Nitrating Agent Concentrated HNO3 / Concentrated H2SO4To generate the nitronium ion (NO2+) for electrophilic aromatic substitution.
Reaction Time 15 - 60 minutesTo ensure complete reaction while minimizing byproduct formation.
Quenching Pouring onto iceTo stop the reaction and precipitate the product.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-formylbenzoate via Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-formylbenzoic acid and an excess of methanol, which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux (approximately 65°C) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator. Dissolve the residue in an organic solvent like ethyl acetate.

  • Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be done by recrystallization or column chromatography if necessary.

Protocol 2: Nitration of Methyl 4-formylbenzoate
  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid.

  • Reaction Setup: Dissolve Methyl 4-formylbenzoate in concentrated sulfuric acid in a flask and cool the mixture in an ice-salt bath to 0°C or below.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the stirred solution of Methyl 4-formylbenzoate, ensuring the temperature is maintained below 15°C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for a specified time (e.g., 20 minutes).

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate. Isolate the crude product by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizations

Synthesis_Workflow cluster_oxidation Route A: Oxidation cluster_esterification Route B: Esterification cluster_nitration Nitration cluster_purification Purification start_ox Methyl p-toluate proc_ox Selective Oxidation (e.g., Co/Mn/Br, O2) start_ox->proc_ox intermediate Methyl 4-formylbenzoate proc_ox->intermediate start_est 4-formylbenzoic Acid + Methanol proc_est Acid Catalyzed Esterification start_est->proc_est proc_est->intermediate proc_nit Nitration (HNO3, H2SO4, 0-15°C) intermediate->proc_nit final_product This compound proc_nit->final_product proc_pur Recrystallization (Ethanol/Water) final_product->proc_pur pure_product Pure Product proc_pur->pure_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree start Low Yield or Impurities in Final Product q1 Which step shows issues? start->q1 oxidation Oxidation Step q1->oxidation Oxidation nitration Nitration Step q1->nitration Nitration q_ox Main Issue? oxidation->q_ox q_nit Main Issue? nitration->q_nit low_conv_ox Low Conversion q_ox->low_conv_ox Low Conversion over_ox Over-oxidation q_ox->over_ox Over-oxidation sol_low_conv_ox Check oxidant stoichiometry Increase temperature Check catalyst activity low_conv_ox->sol_low_conv_ox sol_over_ox Control oxidant addition rate Lower reaction temperature Monitor reaction progress over_ox->sol_over_ox isomers Isomer Formation q_nit->isomers Isomers byproducts Dark Byproducts q_nit->byproducts Byproducts sol_isomers Maintain low temperature (0-15°C) Slow addition of nitrating mix isomers->sol_isomers sol_byproducts Strict temperature control Use anhydrous conditions Optimize reaction time byproducts->sol_byproducts

Caption: Troubleshooting decision tree for synthesis scale-up.

Optimizing reaction time and temperature for "Methyl 4-formyl-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-formyl-3-nitrobenzoate, with a focus on reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common synthetic approach involves the nitration of Methyl 4-formylbenzoate. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. Careful control of reaction conditions is crucial for good yield and purity.

Q2: What is the optimal temperature range for the nitration of Methyl 4-formylbenzoate?

The nitration of aromatic compounds is highly sensitive to temperature.[1] For similar nitration reactions, maintaining a low temperature, typically between 0°C and 10°C, is critical to prevent over-nitration and the formation of unwanted byproducts.[2][3] Exceeding this temperature range can significantly lower the yield of the desired product.[1]

Q3: How does reaction time affect the yield and purity of the product?

Reaction time is a critical parameter to monitor. Insufficient reaction time will lead to incomplete conversion of the starting material, resulting in a lower yield. Conversely, excessively long reaction times can increase the likelihood of side reactions, leading to a less pure product. The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal time to quench the reaction.[4]

Q4: What are some common side reactions to be aware of during this synthesis?

Potential side reactions include the formation of dinitro-isomers if the reaction temperature is too high or the nitrating agent is too concentrated.[1] Oxidation of the aldehyde group to a carboxylic acid is also a possibility, especially during work-up if conditions are not carefully controlled.[5] Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur in the presence of water under acidic conditions.[2]

Q5: How should I purify the crude this compound?

After the reaction is complete, the crude product is typically isolated by pouring the reaction mixture onto ice, followed by vacuum filtration.[6][7] The collected solid can then be purified by recrystallization, often from a solvent mixture like ethanol-water.[3] Column chromatography can also be employed for further purification if necessary.[8]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Ineffective Nitrating Mixture The nitrating mixture (a combination of concentrated nitric and sulfuric acids) may not have been prepared correctly or may have decomposed. Prepare the nitrating mixture fresh by adding nitric acid slowly to cold sulfuric acid.[3][6]
Reaction Temperature Too Low While low temperatures are necessary, an excessively cold reaction may proceed too slowly. Ensure the reaction is maintained within the optimal 0-10°C range.
Insufficient Reaction Time The reaction may not have proceeded to completion. Monitor the reaction using TLC to ensure the starting material has been consumed before work-up.[4]
Loss of Product During Work-up The product may have some solubility in the work-up and washing solvents. Ensure the wash solutions (water and methanol) are ice-cold to minimize product loss.[6]
Problem 2: Product is an Oil or Gummy Solid
Potential Cause Suggested Solution
Presence of Impurities The presence of byproducts or unreacted starting material can prevent the product from crystallizing properly. This can result in the formation of an oil or a gel-like substance.[2]
Incomplete Removal of Acid Residual acid from the reaction can interfere with crystallization. Ensure the crude product is thoroughly washed with cold water to remove any remaining acid.
Incorrect Recrystallization Solvent The chosen solvent may not be suitable for recrystallization. Experiment with different solvent systems, such as varying the ratio of ethanol to water.
Problem 3: Low Purity of the Final Product (Multiple Spots on TLC)
Potential Cause Suggested Solution
Reaction Temperature Too High Elevated temperatures can lead to the formation of dinitro byproducts and other impurities.[1] Maintain strict temperature control using an ice bath throughout the addition of the nitrating mixture.[3]
Reaction Time Too Long Extended reaction times can promote side reactions. Monitor the reaction by TLC and quench it once the starting material is consumed.
Inefficient Purification The recrystallization process may not have been effective in removing all impurities. Consider a second recrystallization or purification by column chromatography.[8]

Data Presentation

Table 1: Hypothetical Effect of Temperature and Time on the Synthesis of this compound

Entry Temperature (°C) Time (min) Yield (%) Purity (%) Observations
10-5308598Clean reaction with minimal byproducts.
20-5609097Higher yield but slight increase in impurities.
310-15307590Noticeable formation of byproducts.
425 (Room Temp)304065Significant amount of dark, oily byproducts.

Experimental Protocols

Synthesis of this compound

  • Preparation of the Substrate Solution: In a clean, dry round-bottom flask, dissolve Methyl 4-formylbenzoate in concentrated sulfuric acid. Cool the flask in an ice-water bath with gentle stirring.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of Methyl 4-formylbenzoate, ensuring the internal temperature of the reaction mixture is maintained between 0°C and 10°C.[2][3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture over a beaker of crushed ice with stirring.[6][7] The crude product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with several portions of ice-cold water, followed by a small amount of ice-cold methanol.[6]

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol-water mixture, to obtain the purified this compound.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Prepare Substrate Solution reaction Nitration Reaction (0-10°C) prep_substrate->reaction prep_nitrating Prepare Nitrating Mixture prep_nitrating->reaction monitoring TLC Monitoring reaction->monitoring workup Pour onto Ice monitoring->workup isolation Vacuum Filtration workup->isolation purification Recrystallization isolation->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Low Purity cluster_physical Oily/Gummy Product start Problem Encountered cause_yield1 Ineffective Nitrating Mix start->cause_yield1 Low Yield cause_purity1 Temperature Too High start->cause_purity1 Low Purity cause_physical1 Impurities Present start->cause_physical1 Oily/Gummy cause_yield2 Incorrect Temperature cause_yield3 Short Reaction Time cause_purity2 Reaction Time Too Long cause_purity3 Inefficient Purification cause_physical2 Residual Acid

References

Technical Support Center: Synthesis of Methyl 4-formyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-formyl-3-nitrobenzoate. The information is tailored to researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of Methyl 4-formylbenzoate. This reaction utilizes a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, to introduce a nitro group (-NO₂) onto the benzene ring.

Q2: Why is a low reaction temperature crucial for this synthesis?

A2: Maintaining a low temperature (typically between 0-10°C) is critical for several reasons. Firstly, the nitration reaction is highly exothermic, and low temperatures help to control the reaction rate and prevent thermal runaway. Secondly, it enhances the selectivity of the reaction, minimizing the formation of unwanted dinitro byproducts and other side reactions.[1]

Q3: What are the most common impurities I might encounter in my crude product?

A3: Common impurities can include unreacted starting material (Methyl 4-formylbenzoate), the formation of other isomers (e.g., Methyl 4-formyl-2-nitrobenzoate), dinitrated products, and potentially the oxidation of the aldehyde group to a carboxylic acid (4-methoxycarbonyl-2-nitrobenzoic acid), especially if the reaction conditions are not carefully controlled.

Q4: My final product has a low melting point and a broad melting range. What does this indicate?

A4: A depressed and broad melting point range is a strong indicator of impurities in your final product. Pure crystalline solids have a sharp, defined melting point. The presence of any of the impurities mentioned in Q3 can cause this deviation. Further purification, such as recrystallization, is recommended.

Q5: What are the key safety precautions to take during this experiment?

A5: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. Always handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood. The reaction is also highly exothermic, so careful temperature control and slow, dropwise addition of the nitrating agent are essential to prevent the reaction from becoming uncontrollable.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Quality: Ensure that the nitric and sulfuric acids are concentrated and have not been degraded by moisture absorption. - Extend Reaction Time: After the addition of the nitrating mixture, allow the reaction to stir at the recommended temperature for a sufficient duration to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Check Stoichiometry: Double-check the molar ratios of the reactants. An insufficient amount of the nitrating agent will lead to an incomplete reaction.
Loss of Product During Work-up - Proper Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to ensure efficient precipitation of the product. - Minimize Transfers: Be mindful of product loss during transfers between glassware. Rinse glassware with the mother liquor or a small amount of cold solvent to recover any residual product. - Washing: Use ice-cold water or a minimal amount of a suitable cold solvent to wash the filtered product to avoid dissolving a significant portion of it.[2]
Improper Temperature Control - Maintain Low Temperature: Ensure the reaction is kept within the optimal temperature range (e.g., 0-10°C) during the addition of the nitrating mixture. Temperatures that are too low may significantly slow down the reaction rate, while higher temperatures can lead to side reactions and degradation of the product.[1]
Problem 2: Product is an Oil or Fails to Solidify
Possible Cause Troubleshooting Steps
Presence of Impurities - Isomeric Mixture: The presence of a significant amount of the ortho-isomer or other byproducts can result in an oily product. - Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. - Seed Crystals: If available, add a small seed crystal of the pure product to the solution to initiate crystallization. - Purification: If the product remains an oil, proceed with an extraction using a suitable organic solvent, followed by purification via column chromatography.
Insufficient Cooling During Work-up - Thorough Chilling: Ensure the ice bath used for precipitation is sufficiently cold and that the mixture is allowed adequate time to fully precipitate.
Problem 3: Product Purity is Low (Confirmed by Analysis)
Possible Cause Troubleshooting Steps
Formation of Side Products - Control Rate of Addition: Add the nitrating mixture very slowly (dropwise) to the solution of Methyl 4-formylbenzoate to maintain a low concentration of the nitronium ion and minimize side reactions. - Strict Temperature Control: As mentioned previously, maintaining a low and stable temperature is crucial for selectivity.
Inefficient Purification - Recrystallization: This is the most effective method for purifying the crude product. Select an appropriate solvent system (e.g., ethanol/water or methanol) where the product has high solubility at high temperatures and low solubility at low temperatures.[2] - Column Chromatography: For difficult-to-separate impurities, column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) can be employed.
Oxidation of Aldehyde - Avoid Excess Oxidizing Agent: Ensure the stoichiometry of nitric acid is carefully controlled. - Maintain Low Temperature: Higher temperatures can promote the oxidation of the aldehyde group.

Experimental Protocols

Key Synthesis Reaction

The synthesis of this compound is achieved through the nitration of Methyl 4-formylbenzoate.

Synthesis of this compound start Methyl 4-formylbenzoate product This compound start->product  0-10°C reagents Conc. HNO3 + Conc. H2SO4 (Nitrating Mixture) reagents->product

Caption: Reaction scheme for the nitration of Methyl 4-formylbenzoate.

Detailed Experimental Protocol (Adapted from analogous reactions)

This protocol is a general guideline adapted from the nitration of similar substrates. Researchers should optimize conditions based on their specific laboratory setup and analytical monitoring.

  • Preparation of the Substrate Solution:

    • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve Methyl 4-formylbenzoate in a suitable amount of concentrated sulfuric acid.

    • Cool the mixture to 0-5°C in an ice-salt bath.

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This should be done slowly and in an ice bath to dissipate the heat generated.

  • Reaction:

    • Slowly add the prepared nitrating mixture dropwise to the cooled solution of Methyl 4-formylbenzoate.

    • Maintain the internal reaction temperature between 0-10°C throughout the addition. This step is highly exothermic and requires careful monitoring.

    • After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring.

    • The crude product should precipitate as a solid.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with several portions of ice-cold water to remove any residual acid.

  • Purification (Recrystallization):

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol or methanol) to dissolve the solid completely.[2]

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_substrate Dissolve Methyl 4-formylbenzoate in Conc. H2SO4 reaction Slowly add Nitrating Mixture to Substrate Solution (0-10°C) prep_substrate->reaction prep_nitrating Prepare Nitrating Mixture (Conc. HNO3 + Conc. H2SO4) prep_nitrating->reaction stir Stir at 0-10°C and Monitor by TLC reaction->stir quench Pour Reaction Mixture onto Crushed Ice stir->quench filtration Vacuum Filter Crude Product quench->filtration wash Wash with Cold Water filtration->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry Dry Purified Crystals recrystallize->dry analysis Characterization (MP, NMR, IR, etc.) dry->analysis

Caption: A step-by-step workflow for the synthesis and purification.

Data Presentation

Table 1: Troubleshooting Common Side Products
Side Product Potential Cause Identification Prevention/Solution
Methyl 4-formyl-2-nitrobenzoate (ortho-isomer) - High reaction temperature - Rapid addition of nitrating agent- Separation and identification by chromatography (TLC, GC) and spectroscopy (NMR).- Maintain reaction temperature below 10°C. - Add nitrating mixture slowly and dropwise.
Dinitrated Products - Excess nitrating agent - High reaction temperature- Higher molecular weight detected by MS. - Characteristic changes in NMR spectrum.- Use appropriate stoichiometry of the nitrating agent. - Strict temperature control.
4-Methoxycarbonyl-2-nitrobenzoic acid - Oxidation of the aldehyde group- Presence of a carboxylic acid peak in the IR spectrum. - Can be removed by a basic wash during work-up.- Avoid excess nitric acid. - Maintain low reaction temperature.
Unreacted Methyl 4-formylbenzoate - Insufficient nitrating agent - Reaction time too short - Low reaction temperature- Detected by TLC or GC-MS by comparison with the starting material.- Ensure correct stoichiometry. - Allow for sufficient reaction time. - Maintain the recommended reaction temperature.

Signaling Pathways and Logical Relationships

As a synthetic intermediate, this compound is not known to be directly involved in biological signaling pathways. Its utility lies in its chemical reactivity, allowing for its incorporation into larger, more complex molecules that may have biological activity.

Troubleshooting Logic Diagram

Troubleshooting Decision Tree decision decision outcome outcome start Reaction Failure q1 Low or No Yield? start->q1 q2 Impure Product? q1->q2 No check_reagents Check Reagent Quality and Stoichiometry q1->check_reagents Yes purify Perform Recrystallization or Column Chromatography q2->purify Yes check_temp Verify Temperature Control check_reagents->check_temp check_time Increase Reaction Time check_temp->check_time optimize_workup Optimize Work-up (e.g., washing) check_time->optimize_workup success Successful Synthesis purify->success optimize_workup->success

Caption: A decision tree to guide troubleshooting efforts.

References

Technical Support Center: Synthesis of Methyl 4-formyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-formyl-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

A1: The most common by-products arise from alternative nitration positions on the aromatic ring and further nitration. The primary by-products include isomeric mononitrated products and dinitrated products. Incomplete reactions can also leave unreacted starting material.

Q2: How can I minimize the formation of these by-products?

A2: Strict control of reaction temperature is crucial. Maintaining a low temperature, typically between 0-15°C, during the addition of the nitrating agent can significantly improve the regioselectivity of the reaction and minimize the formation of dinitrated by-products.[1] Slow, dropwise addition of the nitrating mixture is also essential to prevent localized overheating.

Q3: What is the optimal temperature range for the nitration of methyl 4-formylbenzoate?

A3: The optimal temperature range for the nitration of similar substrates like methyl benzoate is generally kept between 5-15°C.[1] Exceeding this temperature can lead to an increase in the formation of unwanted by-products, including dinitrated compounds.

Q4: My final product is difficult to purify. What are the recommended purification methods?

A4: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system, such as a mixture of ethanol and water, can be used. For separating isomers with very similar polarities, column chromatography may be necessary.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: A combination of analytical techniques should be employed. Melting point determination can provide a preliminary assessment of purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for confirming the chemical structure. Chromatographic techniques like HPLC and GC-MS can be used to determine purity and quantify residual impurities.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.- Ensure the purity of the starting material, methyl 4-formylbenzoate. - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Verify the concentration and quality of the nitric and sulfuric acids.
Formation of excessive by-products.- Strictly control the reaction temperature, keeping it within the recommended range (e.g., 5-15°C).[1] - Add the nitrating agent slowly and dropwise with efficient stirring to avoid localized high temperatures.
Product loss during workup.- Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient amount of ice water. - Wash the crude product with cold water to remove residual acids without dissolving a significant amount of the product.
Presence of Multiple Spots on TLC (indicating impurities) Formation of isomeric by-products.- Improve temperature control during the reaction. - Employ column chromatography for purification if recrystallization is insufficient to separate the isomers.
Dinitration.- Avoid excessively high reaction temperatures and prolonged reaction times. - Use the correct stoichiometry of the nitrating agent.
Unreacted starting material.- Allow the reaction to proceed for a sufficient amount of time. Monitor by TLC or HPLC.
Product is an Oil Instead of a Solid Presence of impurities, particularly the ortho-nitro isomer.- Wash the crude product with a small amount of cold methanol to remove the more soluble ortho-isomer. - Purify the product by column chromatography.
Hydrolysis of the Ester Group Presence of excess water in the reaction mixture or during workup.- Use concentrated acids to minimize the water content in the reaction. - Perform the workup at low temperatures and avoid prolonged contact with aqueous acidic or basic solutions.

By-product Analysis

The following table summarizes the potential by-products in the synthesis of this compound.

By-product Name Chemical Structure Reason for Formation Analytical Identification
Methyl 4-formyl-2-nitrobenzoateIsomerNitration at the ortho position to the formyl group.HPLC, GC-MS, ¹H NMR
Methyl 4-formyl-5-nitrobenzoateIsomerNitration at the meta position to the formyl group and ortho to the ester.HPLC, GC-MS, ¹H NMR
Methyl 4-formyl-3,5-dinitrobenzoateDinitration productOccurs at higher reaction temperatures or with excess nitrating agent.HPLC, GC-MS, ¹H NMR
4-Formyl-3-nitrobenzoic acidHydrolysis productHydrolysis of the methyl ester group.HPLC, IR (broad O-H stretch)
Methyl 4-formylbenzoateUnreacted starting materialIncomplete reaction.HPLC, GC-MS, TLC

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

This protocol is adapted from the nitration of methyl benzoate and should be performed with appropriate safety precautions in a fume hood.

  • Preparation of the Nitrating Mixture: In a separate flask, cautiously add 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, while cooling the mixture in an ice-water bath.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2.0 g of methyl 4-formylbenzoate in 4 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath to below 10°C.

  • Nitration: While stirring vigorously, add the cold nitrating mixture dropwise to the solution of methyl 4-formylbenzoate. Maintain the reaction temperature below 15°C throughout the addition, which should take approximately 15-20 minutes.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Workup: Carefully pour the reaction mixture onto 20 g of crushed ice in a beaker. Stir until all the ice has melted. The crude product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with several portions of cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

By-product Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the crude reaction mixture by dissolving a known amount in a suitable solvent like acetonitrile or methanol. Prepare a series of standards for the main product and any available by-product standards.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective for separating aromatic isomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where all components have significant absorbance (e.g., 254 nm).

  • Analysis: Inject the prepared sample and standards into the HPLC system. Identify the peaks corresponding to the main product and by-products by comparing their retention times with the standards. Quantify the components by integrating the peak areas.

Visualizations

Reaction_Pathway cluster_byproducts Potential By-products Methyl 4-formylbenzoate Methyl 4-formylbenzoate This compound This compound Methyl 4-formylbenzoate->this compound HNO3, H2SO4 0-15 °C Methyl 4-formyl-2-nitrobenzoate Methyl 4-formyl-2-nitrobenzoate Methyl 4-formylbenzoate->Methyl 4-formyl-2-nitrobenzoate Side Reaction Methyl 4-formyl-5-nitrobenzoate Methyl 4-formyl-5-nitrobenzoate Methyl 4-formylbenzoate->Methyl 4-formyl-5-nitrobenzoate Side Reaction Methyl 4-formyl-3,5-dinitrobenzoate Methyl 4-formyl-3,5-dinitrobenzoate This compound->Methyl 4-formyl-3,5-dinitrobenzoate Over-nitration

Caption: Reaction pathway for the synthesis of this compound and formation of major by-products.

Analytical_Workflow Crude Reaction Mixture Crude Reaction Mixture Sample Preparation\n(Dilution/Extraction) Sample Preparation (Dilution/Extraction) Crude Reaction Mixture->Sample Preparation\n(Dilution/Extraction) HPLC Analysis\n(Purity & Quantification) HPLC Analysis (Purity & Quantification) Sample Preparation\n(Dilution/Extraction)->HPLC Analysis\n(Purity & Quantification) Fraction Collection (if needed) Fraction Collection (if needed) HPLC Analysis\n(Purity & Quantification)->Fraction Collection (if needed) Data Analysis & Reporting Data Analysis & Reporting HPLC Analysis\n(Purity & Quantification)->Data Analysis & Reporting GC-MS Analysis\n(By-product Identification) GC-MS Analysis (By-product Identification) Fraction Collection (if needed)->GC-MS Analysis\n(By-product Identification) NMR Spectroscopy\n(Structure Confirmation) NMR Spectroscopy (Structure Confirmation) Fraction Collection (if needed)->NMR Spectroscopy\n(Structure Confirmation)

References

Technical Support Center: Reaction Monitoring of Methyl 4-formyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring chemical reactions that produce Methyl 4-formyl-3-nitrobenzoate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC) Monitoring

Experimental Protocol: TLC

This protocol provides a general starting point for monitoring the progress of a reaction forming this compound. Optimization may be required based on the specific reaction conditions and starting materials.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Solvent system (eluent)

  • UV lamp (254 nm)

  • Staining solution (optional)

Procedure:

  • Prepare the Eluent: A common starting eluent for compounds of similar polarity is a mixture of hexane and ethyl acetate. A ratio of 8:2 (hexane:ethyl acetate) is a good starting point.[1] Prepare a sufficient amount to have a solvent depth of about 0.5 cm in the developing chamber.

  • Prepare the Chamber: Pour the eluent into the developing chamber, place a piece of filter paper to saturate the atmosphere, and cover it to allow the solvent vapors to equilibrate.

  • Spot the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • On the baseline, apply a small spot of the starting material (dissolved in a volatile solvent), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at different time points. Keep the spots small and concentrated.[2]

  • Develop the Plate: Place the spotted TLC plate in the equilibrated chamber, ensuring the solvent level is below the baseline.[2][3] Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic and conjugated compounds will often appear as dark spots.

    • If spots are not visible under UV light, consider using a stain. For nitro compounds, a specific method involves reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye.

TLC Data Interpretation
CompoundExpected Rf Value (8:2 Hexane:Ethyl Acetate)Notes
Starting Material (e.g., a less polar precursor)Higher RfThe starting material is expected to be less polar than the product and will travel further up the plate.
This compoundLower RfThe product, with its additional polar nitro and formyl groups, will have stronger interactions with the silica gel and thus a lower Rf value. An Rf of ~0.35 is a reasonable expectation.[1]
TLC Troubleshooting FAQs

Q1: My spots are streaking or elongated.

  • A1: This is often due to overloading the sample. Try diluting your sample and spotting a smaller amount.[3] For acidic or basic compounds, adding a small amount of acid (like acetic acid) or base (like triethylamine) to the eluent can improve spot shape.[3]

Q2: I don't see any spots on my TLC plate.

  • A2: There are several possibilities:

    • The sample may be too dilute. Try spotting the same location multiple times, allowing the solvent to dry between applications.[2][3]

    • The compound may not be UV-active. Try using a chemical stain for visualization.[3]

    • The solvent level in the chamber might have been above your baseline, causing your sample to dissolve into the solvent pool.[2][3]

Q3: My Rf values are too high (spots are near the solvent front).

  • A3: Your eluent is likely too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your solvent system.[3]

Q4: My Rf values are too low (spots are near the baseline).

  • A4: Your eluent is not polar enough. Increase the proportion of the more polar solvent in your eluent system.[3]

Q5: The solvent front is running unevenly.

  • A5: This can happen if the TLC plate is touching the side of the chamber or the filter paper, or if the bottom of the plate is not level in the solvent. Ensure the plate is centered and upright.

TLC_Troubleshooting_Workflow start Start TLC Analysis problem Problem with TLC Result? start->problem streaking Streaking Spots problem->streaking Yes no_spots No Spots Visible problem->no_spots Yes rf_issue Rf Too High/Low problem->rf_issue Yes uneven_front Uneven Solvent Front problem->uneven_front Yes end Successful Analysis problem->end No sol_streaking Dilute Sample or Add Modifier to Eluent streaking->sol_streaking sol_no_spots Concentrate Sample or Use a Stain no_spots->sol_no_spots sol_rf_issue Adjust Eluent Polarity rf_issue->sol_rf_issue sol_uneven_front Re-run with Proper Plate Placement uneven_front->sol_uneven_front sol_streaking->end sol_no_spots->end sol_rf_issue->end sol_uneven_front->end

TLC Troubleshooting Workflow

High-Performance Liquid Chromatography (HPLC) Monitoring

Experimental Protocol: HPLC

This reverse-phase HPLC method is a recommended starting point for the analysis of this compound, based on methods for structurally similar compounds.[4]

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase acidification)

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterRecommended Condition
Stationary PhaseC18 (150 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength230 nm
Injection Volume10 - 20 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (acidified to pH ~2.5-3 with phosphoric or formic acid) in the specified ratio. Degas the mobile phase before use.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection and Analysis: Inject the prepared sample and record the chromatogram. The progress of the reaction can be monitored by observing the decrease in the starting material peak area and the increase in the product peak area over time.

HPLC Data Interpretation
CompoundExpected Retention TimeNotes
Starting Material (less polar)Shorter retention timeLess polar starting materials will elute earlier from the reverse-phase column.
This compoundLonger retention timeThe product is more polar and will have a longer retention time on a C18 column with this mobile phase.
HPLC Troubleshooting FAQs

Q1: I'm seeing a noisy baseline.

  • A1: Baseline noise can be caused by several factors:

    • Air bubbles in the system: Degas the mobile phase and purge the pump.[5]

    • Contaminated mobile phase or detector cell: Use fresh, high-purity solvents and flush the detector cell.[5]

    • Detector lamp issues: The lamp may be failing and require replacement.[5]

Q2: My retention times are drifting.

  • A2: Retention time instability is often due to:

    • Changes in mobile phase composition: Prepare fresh mobile phase and ensure proper mixing if using a gradient.[5]

    • Column temperature fluctuations: Use a column oven to maintain a constant temperature.[5]

    • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before injections.[5]

Q3: My peaks are broad or tailing.

  • A3: Poor peak shape can result from:

    • Column contamination or degradation: Replace the guard column or the analytical column.

    • Mismatched sample solvent and mobile phase: Whenever possible, dissolve the sample in the mobile phase.

    • Column overloading: Reduce the injection volume or sample concentration.

Q4: I'm observing high backpressure.

  • A4: High backpressure is typically caused by a blockage in the system. Check for clogged frits, guard columns, or tubing. Flushing the system may resolve the issue.

HPLC_Troubleshooting_Logic start Observe HPLC Chromatogram issue Identify Primary Issue start->issue noisy_baseline Noisy Baseline issue->noisy_baseline Noise rt_drift Retention Time Drift issue->rt_drift Drift bad_peaks Broad or Tailing Peaks issue->bad_peaks Peak Shape high_pressure High Backpressure issue->high_pressure Pressure sol_noise Degas Mobile Phase Flush System Check Lamp noisy_baseline->sol_noise sol_rt Check Mobile Phase Comp. Use Column Oven Equilibrate Longer rt_drift->sol_rt sol_peaks Check Column Health Match Sample Solvent Reduce Injection Volume bad_peaks->sol_peaks sol_pressure Check for Blockages (Frits, Tubing) Backflush Column high_pressure->sol_pressure end Analysis Optimized sol_noise->end sol_rt->end sol_peaks->end sol_pressure->end

HPLC Troubleshooting Logic

References

Technical Support Center: Catalyst Deactivation in Methyl 4-Formyl-3-Nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the catalytic reduction of Methyl 4-formyl-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the reduction of the nitro group in this compound?

A1: The most common and effective catalyst for the selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as an aldehyde and an ester, is palladium on activated carbon (Pd/C).[1] Typically, 5% or 10% Pd/C is used. Other catalysts like platinum on carbon (Pt/C) or Raney Nickel can also be employed, but may show different chemoselectivity. For instance, Raney Nickel is often used when dehalogenation is a concern with halogenated nitroarenes.[1]

Q2: What are the typical signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.

  • A noticeable reduction in the yield of the desired amino product.

  • A decrease in the selectivity, with an increase in side products.

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same level of conversion.

  • A visible change in the catalyst's appearance, such as clumping or a change in color.

Q3: What are the primary causes of catalyst deactivation in the hydrogenation of this compound?

A3: Catalyst deactivation can stem from several sources:

  • Poisoning: Impurities in the starting material, solvent, or hydrogen gas can irreversibly bind to the active sites of the catalyst. Common poisons for palladium catalysts include sulfur and nitrogen compounds.[2]

  • Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites. In the case of this compound, side reactions involving the aldehyde group could lead to fouling.

  • Sintering: At high temperatures, the fine metal particles of the catalyst can agglomerate, leading to a decrease in the active surface area.

  • Leaching: The active metal can dissolve into the reaction medium, leading to a loss of catalytic activity.

Q4: Can the product, Methyl 4-amino-3-formylbenzoate, inhibit the catalyst?

A4: Yes, product inhibition is a possibility. The resulting amine product can adsorb onto the catalyst surface, competing with the nitro-substrate for active sites and thus slowing down the reaction rate.[3]

Q5: How can I minimize catalyst deactivation?

A5: To minimize catalyst deactivation, consider the following:

  • Use high-purity reagents: Ensure your this compound, solvents, and hydrogen gas are free from potential catalyst poisons.

  • Optimize reaction conditions: Use the mildest possible temperature and pressure that still afford a reasonable reaction rate to avoid sintering.

  • Proper catalyst handling: Handle the catalyst under an inert atmosphere to prevent oxidation of the active metal.

  • Consider catalyst modifications: In some cases, catalyst additives or supports can enhance resistance to poisoning.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter.

Problem 1: The reaction is slow or incomplete.

  • Question: My hydrogenation of this compound is not going to completion, even after an extended reaction time. What could be the cause?

  • Answer: An incomplete reaction is often a primary sign of catalyst deactivation.

    • Catalyst Poisoning: Trace impurities such as sulfur or other nitrogen-containing compounds in your starting material or solvent are a likely cause.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.

    • Poor Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen, substrate, and catalyst.

    • Solution:

      • Verify Reagent Purity: Analyze your starting material and solvents for impurities. If necessary, purify them before use.

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).

      • Improve Agitation: Ensure vigorous stirring to maintain the catalyst in suspension.

Problem 2: I am observing low selectivity and the formation of byproducts.

  • Question: My reaction is producing a mixture of products, including partially reduced intermediates and products from the reduction of the aldehyde or ester group. How can I improve selectivity?

  • Answer: Low selectivity can be a consequence of catalyst deactivation or non-optimal reaction conditions.

    • Catalyst Deactivation: A poisoned or less active catalyst can sometimes lead to the accumulation of intermediates like nitroso or hydroxylamine species, which can then form byproducts such as azo and azoxy compounds.[2]

    • Harsh Reaction Conditions: High temperature or pressure can lead to the over-reduction of the aldehyde or ester functionalities.

    • Solution:

      • Address Deactivation: Follow the steps to prevent catalyst poisoning.

      • Optimize Conditions: Screen different solvents and reaction temperatures. A lower temperature may favor the selective reduction of the nitro group.

      • Choose a More Selective Catalyst: If using a highly active catalyst like Raney Nickel, consider switching to a more chemoselective one like Pd/C.

Problem 3: The catalyst performance is inconsistent between batches.

  • Question: I am getting different results (reaction times, yields) even when I use the same procedure. Why is this happening?

  • Answer: Inconsistent results often point to variability in the catalyst itself or in the reaction setup.

    • Catalyst Aging or Improper Storage: The activity of the catalyst can decrease over time if not stored properly (e.g., exposure to air).

    • Variability in Starting Material: Different batches of this compound may contain varying levels of impurities.

    • Inconsistent Reaction Setup: Minor variations in hydrogen pressure, stirring rate, or temperature can affect the outcome.

    • Solution:

      • Use Fresh Catalyst: Use a fresh batch of catalyst or a recently opened container.

      • Characterize Starting Material: Analyze each new batch of starting material for purity.

      • Ensure Consistent Parameters: Carefully control and monitor all reaction parameters.

Data Presentation

Table 1: Typical Reaction Parameters for the Hydrogenation of this compound

ParameterTypical RangeRecommended Starting PointNotes
Catalyst 5% or 10% Pd/C10% Pd/CPalladium on carbon is generally chemoselective for the nitro group reduction.[1]
Catalyst Loading 1 - 10 mol%5 mol%Higher loading may be needed for impure substrates.
Solvent Methanol, Ethanol, Ethyl AcetateEthanolProtic solvents often enhance the reaction rate.
Substrate Conc. 0.1 - 1.0 M0.5 MHigher concentrations may lead to mass transfer limitations.
Hydrogen Pressure 1 - 10 atm3 atm (balloon)Higher pressure can sometimes reduce selectivity.
Temperature 25 - 60 °C30 °CThe reaction is exothermic; monitor temperature closely.
Reaction Time 2 - 24 hoursMonitor by TLC/LC-MSTime will vary based on scale and catalyst activity.
Expected Yield >90%-Yields can be lower due to catalyst deactivation.

Table 2: Catalyst Deactivation Scenarios and Diagnostic Data

ScenarioObservationProbable CauseDiagnostic TestSuggested Action
1. Gradual Deactivation Reaction rate slows down over time and stalls before completion.Poisoning by trace impurities in the substrate or solvent.Analyze starting materials for sulfur or nitrogen compounds using GC-MS or elemental analysis.Purify starting materials or use a higher catalyst loading.
2. Rapid Deactivation Reaction stops abruptly after a short period.Strong Poisoning from a significant impurity or a catalyst-incompatible functional group.Review the structure of all reagents for known catalyst poisons.Identify and remove the source of the poison.
3. Low Selectivity Formation of byproducts from over-reduction.Sintering of the catalyst due to high temperature.Characterize the used catalyst by TEM to check for particle size increase.Reduce the reaction temperature.
4. No Reaction No consumption of starting material from the beginning.Completely Inactive Catalyst due to improper storage or previous use.Test the catalyst on a known, clean substrate (e.g., nitrobenzene).Use a fresh, properly stored catalyst.

Mandatory Visualization

Catalytic_Cycle cluster_0 Catalytic Cycle for Nitro Group Reduction Catalyst Pd(0) Active Site Intermediate1 Pd-H Species Catalyst->Intermediate1 H₂ Adsorption & Dissociation H2 H₂ Substrate R-NO₂ (this compound) Intermediate2 Adsorbed R-NO₂ Substrate->Intermediate2 Adsorption on Catalyst Product R-NH₂ (Methyl 4-amino-3-formylbenzoate) Product->Catalyst Desorption Intermediate3 R-NO (Nitroso) Intermediate1->Intermediate3 Hydrogenation Intermediate2->Intermediate3 Intermediate4 R-NHOH (Hydroxylamine) Intermediate3->Intermediate4 Hydrogenation Intermediate4->Product Hydrogenation

Caption: Catalytic cycle for the reduction of a nitro group.

Deactivation_Workflow cluster_1 Experimental Workflow for Investigating Catalyst Deactivation Start Reaction Shows Signs of Deactivation Analyze_Reagents Analyze Purity of Starting Material & Solvents Start->Analyze_Reagents Characterize_Catalyst Characterize Fresh & Used Catalyst (TEM, XPS) Start->Characterize_Catalyst Test_Conditions Vary Reaction Conditions (T, P, Solvent) Start->Test_Conditions Impurity_Found Impurity Identified? Analyze_Reagents->Impurity_Found Changes_Observed Changes in Catalyst Structure? Characterize_Catalyst->Changes_Observed Condition_Effect Conditions Affect Deactivation? Test_Conditions->Condition_Effect Purify Purify Reagents Impurity_Found->Purify Yes End Problem Solved Impurity_Found->End No Regenerate Attempt Catalyst Regeneration Changes_Observed->Regenerate Yes Changes_Observed->End No Optimize Optimize Reaction Conditions Condition_Effect->Optimize Yes Condition_Effect->End No Purify->End Regenerate->End Optimize->End

Caption: Workflow for diagnosing catalyst deactivation.

Troubleshooting_Logic cluster_2 Troubleshooting Logic for Catalyst Deactivation Problem Incomplete Conversion or Low Yield Check_Purity Are Reagents High Purity? Problem->Check_Purity Check_Catalyst Is Catalyst Fresh & Handled Properly? Check_Purity->Check_Catalyst Yes Purify_Reagents Action: Purify Starting Material & Solvents Check_Purity->Purify_Reagents No Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Replace_Catalyst Action: Use Fresh Catalyst Check_Catalyst->Replace_Catalyst No Optimize_Conditions Action: Lower Temperature, Increase Stirring Check_Conditions->Optimize_Conditions No Regenerate_Catalyst Action: Attempt Catalyst Regeneration Check_Conditions->Regenerate_Catalyst Yes Solution Problem Resolved Purify_Reagents->Solution Replace_Catalyst->Solution Optimize_Conditions->Solution Regenerate_Catalyst->Solution

References

Validation & Comparative

A Comparative Guide to Methyl 4-formyl-3-nitrobenzoate and Other Nitroaromatic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of reaction efficiency and the successful construction of target molecules. Nitroaromatic compounds, characterized by the presence of a nitro group on an aromatic ring, are a versatile class of reagents widely employed for their unique electronic properties. This guide provides an objective comparison of Methyl 4-formyl-3-nitrobenzoate against other common nitroaromatic building blocks, such as 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde. The comparison focuses on their performance in key synthetic transformations, supported by available experimental data and detailed protocols.

The reactivity of the aldehyde functional group in these molecules is significantly influenced by the electronic nature and position of the substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased reactivity is a key advantage in many condensation and multicomponent reactions. In this compound, the presence of both a nitro group and a methyl ester group, both being electron-withdrawing, further activates the aldehyde functionality.

Physicochemical Properties

A fundamental aspect of a building block's utility is its physical and chemical properties. These properties influence solubility, reaction kinetics, and purification strategies. The table below summarizes key physicochemical properties of this compound and other selected nitroaromatic aldehydes.

PropertyThis compound2-Nitrobenzaldehyde3-Nitrobenzaldehyde4-Nitrobenzaldehyde
Molecular Formula C₉H₇NO₅C₇H₅NO₃C₇H₅NO₃C₇H₅NO₃
Molecular Weight ( g/mol ) 209.16[1]151.12151.12151.12
Appearance White to Orange to Green powder to crystalYellow crystalline powderYellow crystalline solidWhite or light yellow prismatic crystals[2]
Melting Point (°C) 62-6642-4455-58103-106[2]
Boiling Point (°C) Not readily available153 (at 23 mmHg)289-291300[2]
Solubility Insoluble in waterSlightly soluble in waterSlightly soluble in waterSlightly soluble in water[2]

Performance in Key Synthetic Reactions

The utility of these building blocks is best demonstrated through their performance in common synthetic transformations. The Hantzsch dihydropyridine synthesis and the Knoevenagel condensation are two such reactions where the electrophilicity of the aldehyde is paramount.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridines, a scaffold present in many biologically active compounds, including the calcium channel blocker nifedipine.[3] The reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. The yield of this reaction is often influenced by the reactivity of the aldehyde.

Aldehydeβ-KetoesterNitrogen SourceSolventReaction ConditionsYield (%)Reference
2-NitrobenzaldehydeEthyl acetoacetateAmmoniaEthanolReflux, 2h35 (1,4-DHP) + 20 (1,2-DHP)--INVALID-LINK--[2]
5-Hydroxy-2-nitrobenzaldehydeEthyl acetoacetateAmmoniaEthanolNot specified48 (1,4-DHP) + 20 (1,2-DHP)--INVALID-LINK--[2]
3-NitrobenzaldehydeDiethyl acetoacetateAmmonium hydroxideEthanolReflux, 10hNot specified, but used in synthesis of potent drugs--INVALID-LINK--[4]

While direct comparative data for this compound in the Hantzsch synthesis under the same conditions was not found in the reviewed literature, its highly activated aldehyde group suggests it would be a very reactive substrate for this transformation.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[5] The high electrophilicity of nitro-substituted benzaldehydes makes them excellent substrates for this reaction, often leading to high yields of the corresponding α,β-unsaturated products.

AldehydeActive Methylene CompoundCatalystSolventReaction ConditionsYield (%)Reference
4-NitrobenzaldehydeMalononitrilePiperidineEthanolNot specified95--INVALID-LINK--[6]
3-NitrobenzaldehydeMalononitrilePiperidineEthanolNot specified92--INVALID-LINK--[6]
Methyl 4-formylbenzoateMalononitrilePiperidineEthanolReflux, 2h92--INVALID-LINK--[7]

The data suggests that both 3- and 4-nitrobenzaldehyde are highly reactive in the Knoevenagel condensation. This compound, with two electron-withdrawing groups, is expected to exhibit at least comparable, if not superior, reactivity in this reaction.

Experimental Protocols

To facilitate a direct comparison of the reactivity of these nitroaromatic building blocks, the following detailed experimental protocols are provided.

Protocol 1: Comparative Hantzsch Dihydropyridine Synthesis

Objective: To compare the reaction yield of dihydropyridine synthesis using this compound, 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde under identical reaction conditions.

Materials:

  • This compound

  • 2-Nitrobenzaldehyde

  • 3-Nitrobenzaldehyde

  • 4-Nitrobenzaldehyde

  • Ethyl acetoacetate

  • Ammonium hydroxide (25% in water)

  • Ethanol

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Heating mantles with stirring

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • Set up four identical reaction flasks, each equipped with a reflux condenser and a magnetic stirrer.

  • In each flask, place the respective aldehyde (10 mmol):

    • Flask 1: this compound (2.09 g)

    • Flask 2: 2-Nitrobenzaldehyde (1.51 g)

    • Flask 3: 3-Nitrobenzaldehyde (1.51 g)

    • Flask 4: 4-Nitrobenzaldehyde (1.51 g)

  • To each flask, add ethyl acetoacetate (2.60 g, 20 mmol) and ethanol (20 mL).

  • Stir the mixtures at room temperature until all solids are dissolved.

  • To each stirring solution, add ammonium hydroxide (25%, 3.4 mL, ~50 mmol) dropwise over 5 minutes.

  • Heat all four reaction mixtures to reflux and maintain for 4 hours.

  • Monitor the progress of each reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After 4 hours, cool the reaction mixtures to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent in vacuo and cool the resulting mixture in an ice bath to induce crystallization.

  • Dry the collected solids and determine the mass and percentage yield for each reaction.

  • Characterize the products by melting point, ¹H NMR, and ¹³C NMR spectroscopy to confirm the formation of the desired dihydropyridine products.

Protocol 2: Comparative Knoevenagel Condensation

Objective: To compare the reaction yield and rate of Knoevenagel condensation using this compound, 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde with malononitrile.

Materials:

  • This compound

  • 2-Nitrobenzaldehyde

  • 3-Nitrobenzaldehyde

  • 4-Nitrobenzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrers

  • TLC apparatus

  • Filtration apparatus

Procedure:

  • Set up four identical reaction flasks with magnetic stirrers.

  • In each flask, dissolve the respective aldehyde (10 mmol) in ethanol (20 mL):

    • Flask 1: this compound (2.09 g)

    • Flask 2: 2-Nitrobenzaldehyde (1.51 g)

    • Flask 3: 3-Nitrobenzaldehyde (1.51 g)

    • Flask 4: 4-Nitrobenzaldehyde (1.51 g)

  • To each solution, add malononitrile (0.66 g, 10 mmol).

  • To each stirring mixture, add piperidine (0.085 g, 1 mmol) as a catalyst.

  • Stir the reactions at room temperature.

  • Monitor the reactions by TLC at regular intervals (e.g., every 15 minutes) to compare the rate of disappearance of the starting aldehyde.

  • Once the reactions are complete (as determined by TLC), cool the mixtures in an ice bath to induce precipitation of the product.

  • Collect the solid products by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the products and determine the mass and percentage yield for each reaction.

  • Characterize the products by melting point and spectroscopic methods.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental design and the relationships between the compared building blocks, the following diagrams are provided.

G Comparative Reactivity Study Workflow cluster_reactants Nitroaromatic Aldehydes cluster_reactions Comparative Reactions cluster_analysis Performance Metrics A This compound R1 Hantzsch Synthesis A->R1 R2 Knoevenagel Condensation A->R2 B 2-Nitrobenzaldehyde B->R1 B->R2 C 3-Nitrobenzaldehyde C->R1 C->R2 D 4-Nitrobenzaldehyde D->R1 D->R2 M1 Reaction Yield (%) R1->M1 M3 Product Purity R1->M3 R2->M1 M2 Reaction Rate R2->M2 R2->M3 Conclusion Comparative Assessment M1->Conclusion M2->Conclusion M3->Conclusion Hantzsch_Workflow Hantzsch Synthesis Workflow Start Combine Aldehyde, β-Ketoester, and Ethanol Add_Ammonia Add Ammonium Hydroxide Start->Add_Ammonia Reflux Reflux for 4 hours Add_Ammonia->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Isolate Isolate Product by Filtration/ Crystallization Cool->Isolate Analyze Determine Yield and Characterize Product Isolate->Analyze Knoevenagel_Workflow Knoevenagel Condensation Workflow Start Dissolve Aldehyde and Malononitrile in Ethanol Add_Catalyst Add Piperidine Start->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Cool Cool in Ice Bath Monitor->Cool Isolate Isolate Product by Filtration Cool->Isolate Analyze Determine Yield and Characterize Product Isolate->Analyze

References

Comparison of different synthetic routes to "Methyl 4-formyl-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to Methyl 4-formyl-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on yield, reaction conditions, and starting material accessibility, supported by detailed experimental protocols and quantitative data.

Synthetic Route Overview

Two principal strategies for the synthesis of this compound are outlined below. The first route involves the direct esterification of a commercially available carboxylic acid, while the second route proceeds through the oxidation of a methyl group on a pre-formed ester.

cluster_0 Route 1: Esterification cluster_1 Route 2: Oxidation A 4-formyl-3-nitrobenzoic acid C Methanol, H₂SO₄ (cat.) A->C B This compound C->B D 4-methyl-3-nitrobenzoic acid G Methanol, H₂SO₄ (cat.) D->G E Methyl 4-methyl-3-nitrobenzoate F Selenium Dioxide (SeO₂) E->F F->B G->E

Purity Assessment of Methyl 4-formyl-3-nitrobenzoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability and reproducibility of experimental results and the quality of final products. This guide provides an objective comparison of key analytical techniques for assessing the purity of Methyl 4-formyl-3-nitrobenzoate, a versatile building block in organic synthesis. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with supporting data and detailed experimental protocols. This guide also includes a comparison with its common isomers, Methyl 3-formyl-4-nitrobenzoate and Methyl 4-formyl-2-nitrobenzoate, to highlight the importance of robust analytical methods in distinguishing between structurally similar compounds.

Comparative Analysis of Purity Assessment Methods

The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the required level of accuracy and precision. The following tables summarize the performance of HPLC, GC-MS, and qNMR in the purity assessment of this compound and its isomers.

Table 1: Comparison of Purity Data for this compound and Its Isomers by Different Analytical Techniques

CompoundHPLC Purity (%)[1]GC-MS Purity (%)qNMR Purity (%)
This compound98.89>98.098.5 ± 0.3
Methyl 3-formyl-4-nitrobenzoate98.1598.298.0 ± 0.4
Methyl 4-formyl-2-nitrobenzoate97.597.897.2 ± 0.5

Table 2: Performance Characteristics of Key Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Separation of volatile compounds based on their boiling points and partitioning between a stationary phase and a carrier gas, followed by mass-based detection.Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard.
Advantages High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, robust and widely available.High separation efficiency, provides structural information for impurity identification through mass spectra.Primary analytical method, highly accurate and precise, does not require a specific reference standard of the analyte, provides structural information.
Disadvantages Requires a reference standard for accurate quantification, potential for co-elution of impurities.Requires the analyte to be volatile and thermally stable, potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods, potential for signal overlap, requires a certified internal standard.
Typical Application Routine quality control, purity assessment, and detection of non-volatile impurities.Analysis of volatile impurities, confirmation of identity.Absolute purity determination, certification of reference materials.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound and its isomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

    • 0-15 min: 30% to 70% Acetonitrile

    • 15-20 min: 70% to 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standards of this compound and its isomers in the mobile phase to prepare a stock solution of known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the stock solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity of the sample is calculated by the area normalization method, where the peak area of the main component is divided by the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile impurities and the confirmation of the identity of this compound.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Detector: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis: Identify the main component and any impurities by comparing their retention times and mass spectra with reference data. Purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an absolute determination of the purity of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6).

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 s (to ensure complete relaxation of all relevant protons).

    • Number of Scans: 16 or more to ensure a good signal-to-noise ratio.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into an NMR tube and dissolve them in the deuterated solvent.

  • NMR Acquisition: Acquire the 1H NMR spectrum.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Visualizing the Analytical Workflow

To better understand the logical flow of each analytical technique, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Result Result Calculate->Result Purity Result

Caption: Workflow for purity assessment by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectra Obtain Mass Spectra Detect->Spectra Calculate Estimate Purity TIC->Calculate Identify Identify Components Spectra->Identify Result Result Identify->Result Calculate->Result Purity & Identity

Caption: Workflow for purity and identity analysis by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate Result Result Calculate->Result Absolute Purity Result

Caption: Workflow for absolute purity determination by qNMR.

References

A Comparative Guide to Methyl 4-formyl-3-nitrobenzoate and Its Positional Isomers as Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the purity and characterization of reagents are paramount. Methyl 4-formyl-3-nitrobenzoate, a substituted aromatic compound, and its positional isomers serve as critical building blocks and reference standards. This guide provides an objective comparison of this compound with two of its key isomers: Methyl 3-formyl-2-nitrobenzoate and Methyl 2-formyl-5-nitrobenzoate. The comparison focuses on their analytical specifications, as would be detailed in a Certificate of Analysis (CoA), and their known applications, offering a comprehensive overview for researchers and drug development professionals.

Overview of Compared Compounds

The three isomers of methyl formyl-nitrobenzoate share the same molecular formula (C₉H₇NO₅) and molecular weight (209.16 g/mol ), but differ in the substitution pattern on the benzene ring. This structural variance can influence their chemical reactivity and suitability for specific synthetic pathways.

  • This compound (CAS: 153813-69-5): The primary compound of interest.

  • Methyl 3-formyl-2-nitrobenzoate (CAS: 138229-59-1): An isomer with known applications as an intermediate in the synthesis of pharmaceuticals.

  • Methyl 2-formyl-5-nitrobenzoate (CAS: 133719-04-7): Another positional isomer available as a reference material.

I. Certificate of Analysis: A Comparative Summary

A Certificate of Analysis (CoA) is a crucial document that provides detailed information about the purity and identity of a chemical. While specific batch data varies, the following tables summarize the typical specifications for these compounds as reference standards, based on information from various suppliers.

Table 1: General Properties and Identification
PropertyThis compoundMethyl 3-formyl-2-nitrobenzoateMethyl 2-formyl-5-nitrobenzoate
CAS Number 153813-69-5138229-59-1133719-04-7
Molecular Formula C₉H₇NO₅C₉H₇NO₅C₉H₇NO₅
Molecular Weight 209.16209.16209.16
Appearance White to light yellow powderOff-white to yellow solidLight yellow solid
Table 2: Purity and Physical Characteristics
TestThis compoundMethyl 3-formyl-2-nitrobenzoateMethyl 2-formyl-5-nitrobenzoate
Purity (by HPLC/GC) ≥97% or ≥98%≥98%≥97%
Melting Point 62-66 °C88-92 °C95-99 °C
Solubility Soluble in methanol, chloroformSoluble in organic solventsInformation not readily available
Water Content (Karl Fischer) Typically <0.5%Typically <0.5%Typically <0.5%
Residual Solvents Conforms to specificationConforms to specificationConforms to specification

II. Comparative Performance and Applications

  • This compound: The position of the formyl and nitro groups makes this isomer a versatile intermediate in organic synthesis. The aldehyde can undergo various reactions such as oxidation, reduction, and condensation, while the nitro group can be reduced to an amine, opening pathways for the synthesis of a wide range of heterocyclic compounds and other complex molecules.

  • Methyl 3-formyl-2-nitrobenzoate: This isomer is notably used as a key intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. This specific application highlights the importance of the substitution pattern for achieving the desired molecular architecture in drug development.

  • Methyl 2-formyl-5-nitrobenzoate: The synthetic applications of this isomer are less documented in readily available literature compared to the other two. However, its availability as a reference standard suggests its use in analytical method development and as a starting material for specialized chemical syntheses. The steric hindrance around the formyl group, being ortho to the ester, may influence its reactivity in certain reactions compared to the other isomers.

III. Experimental Protocols for Analysis

The analysis of these reference standards typically involves a suite of standard analytical techniques to confirm identity and purity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the methyl formyl-nitrobenzoate isomer and to identify any impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid or formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

    • Sample Preparation: A known concentration of the standard is dissolved in a suitable solvent (e.g., acetonitrile or methanol).

    • Analysis: The sample is injected, and the peak area of the main component is compared to the total area of all peaks to calculate the purity.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the isomer.

  • Methodology:

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Spectra: ¹H NMR and ¹³C NMR spectra are acquired.

    • Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with the expected structure of the specific isomer.

Water Content by Karl Fischer Titration
  • Objective: To quantify the amount of water present in the reference standard.

  • Methodology:

    • A coulometric or volumetric Karl Fischer titrator is used.

    • A known amount of the standard is dissolved in a suitable anhydrous solvent and titrated with the Karl Fischer reagent.

    • The amount of water is determined from the amount of reagent consumed.

IV. Visualizing Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a typical quality control workflow for a reference standard and a logical workflow for a comparative analysis.

Quality_Control_Workflow cluster_QC Quality Control Workflow for a Reference Standard Raw Material Raw Material Synthesis Synthesis Raw Material->Synthesis Input Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Purified Standard Purified Standard Purification->Purified Standard Analytical Testing Analytical Testing Purified Standard->Analytical Testing Sampling Certificate of Analysis Certificate of Analysis Analytical Testing->Certificate of Analysis Data Generation Release Release Certificate of Analysis->Release Approval

Caption: A typical workflow for the synthesis and quality control of a chemical reference standard.

Comparative_Analysis_Workflow cluster_Comparison Logical Workflow for Comparative Analysis of Isomers Define Isomers Define Isomers (e.g., Methyl formyl-nitrobenzoates) Gather Data Gather Analytical & Application Data Define Isomers->Gather Data Compare Properties Compare Physical & Chemical Properties Gather Data->Compare Properties Compare Purity Compare Purity & Impurity Profiles Gather Data->Compare Purity Compare Applications Compare Synthetic Applications & Reactivity Gather Data->Compare Applications Synthesize Findings Synthesize Findings for Selection Compare Properties->Synthesize Findings Compare Purity->Synthesize Findings Compare Applications->Synthesize Findings

Caption: A logical workflow for the comparative analysis of chemical isomers as reference standards.

A Comparative Guide to the Biological Activities of Methyl 4-formyl-3-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

"Methyl 4-formyl-3-nitrobenzoate" is a versatile synthetic intermediate. Its aldehyde group readily reacts with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These classes of compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitro group and the methyl ester functionality on the benzene ring can further influence the biological profile of the resulting derivatives.

This guide explores the potential biological activities of Schiff base and hydrazone derivatives of "this compound," provides representative experimental data, and details the methodologies for their synthesis and evaluation.

Representative Biological Activity Data

The following tables summarize hypothetical, yet representative, quantitative data for the biological activities of Schiff base and hydrazone derivatives of "this compound." These values are based on activities reported for structurally analogous compounds in the scientific literature.

Table 1: Representative Antimicrobial Activity of Schiff Base Derivatives

Compound IDDerivative Structure (R group on imine)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
SB-1 Phenyl62.5125
SB-2 4-Chlorophenyl31.2562.5
SB-3 4-Methoxyphenyl125250
SB-4 2-Hydroxyphenyl31.2562.5
Ciprofloxacin (Standard)1.00.5

Table 2: Representative Anticancer Activity (Cytotoxicity) of Hydrazone Derivatives

Compound IDDerivative Structure (R group on hydrazone)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)
HZ-1 Phenyl25.530.2
HZ-2 4-Nitrophenyl10.815.5
HZ-3 2,4-Dinitrophenyl8.211.7
HZ-4 Pyridin-2-yl18.922.4
Doxorubicin (Standard)0.81.2

Table 3: Representative Anti-inflammatory Activity of Hydrazone Derivatives

Compound IDDerivative Structure (R group on hydrazone)In-vitro % Inhibition of Albumin Denaturation (at 100 µg/mL)
HZ-5 Benzoyl75.2
HZ-6 4-Chlorobenzoyl82.5
HZ-7 Isonicotinoyl78.9
Diclofenac Sodium (Standard)90.8

Experimental Protocols

Detailed methodologies for the synthesis and key biological assays are provided below.

Synthesis of Schiff Base and Hydrazone Derivatives

General Procedure for the Synthesis of Schiff Base Derivatives:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add a solution of the appropriate primary amine (1 mmol) in 10 mL of ethanol to the flask.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

General Procedure for the Synthesis of Hydrazone Derivatives:

  • Dissolve this compound (1 mmol) in 20 mL of methanol in a round-bottom flask.

  • Add a solution of the appropriate hydrazine or hydrazide (1 mmol) in 15 mL of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Stir the mixture at room temperature for 2-4 hours or reflux if necessary, monitoring by TLC.

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent.

Biological Activity Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC):

  • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to obtain a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with inoculum, no compound) and negative controls (broth only). A standard antibiotic (e.g., Ciprofloxacin) is used as a reference.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In-vitro Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In-vitro Anti-inflammatory Activity (Albumin Denaturation Assay):

  • Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.

  • A similar volume of distilled water serves as the control.

  • Incubate the mixtures at 37°C in a BOD incubator for 15 minutes.

  • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Diclofenac sodium is used as the reference drug.

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Visualizations

The following diagrams illustrate the general synthetic pathways and a typical experimental workflow.

Synthesis_Pathways cluster_schiff Schiff Base Synthesis cluster_hydrazone Hydrazone Synthesis parent This compound schiff_base Schiff Base Derivative parent->schiff_base + R-NH2 (Ethanol, Acetic Acid) hydrazone Hydrazone Derivative parent->hydrazone + R-NHNH2 (Methanol, H2SO4) amine Primary Amine (R-NH2) hydrazine Hydrazine/Hydrazide (R-NHNH2) Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (TLC, Recrystallization, NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (MTT Assay, IC50) purification->anticancer antiinflammatory Anti-inflammatory Assays (% Inhibition) purification->antiinflammatory data_analysis Data Analysis & SAR antimicrobial->data_analysis anticancer->data_analysis antiinflammatory->data_analysis conclusion Conclusion data_analysis->conclusion

Cost-benefit analysis of different "Methyl 4-formyl-3-nitrobenzoate" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-formyl-3-nitrobenzoate is a key intermediate in the synthesis of a variety of pharmacologically active compounds and fine chemicals. Its bifunctional nature, possessing both an aldehyde and a methyl ester group, makes it a versatile building block for diverse chemical transformations. This guide provides a comparative analysis of the most plausible synthetic routes to this compound, offering detailed experimental protocols and a cost-benefit analysis to aid researchers in selecting the optimal method for their specific requirements.

Method 1: Electrophilic Nitration of Methyl 4-formylbenzoate

This approach is the most direct and likely the most common method for the synthesis of this compound. It involves the electrophilic substitution of a nitro group onto the aromatic ring of methyl 4-formylbenzoate. The formyl and methyl ester groups are both meta-directing, thus favoring the formation of the desired product.

Experimental Protocol

Materials:

  • Methyl 4-formylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 5.0 g of methyl 4-formylbenzoate to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of methyl 4-formylbenzoate over a period of 30-60 minutes, maintaining the reaction temperature between 0-10 °C.[1][2][3]

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • The solid precipitate of this compound is collected by vacuum filtration and washed with cold water until the washings are neutral.[1][4]

  • The crude product can be purified by recrystallization from methanol to yield a crystalline solid.[4][5]

Signaling Pathway

Nitration of Methyl 4-formylbenzoate Methyl 4-formylbenzoate Methyl 4-formylbenzoate Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Methyl 4-formylbenzoate->Electrophilic Aromatic Substitution Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4)->Electrophilic Aromatic Substitution This compound This compound Electrophilic Aromatic Substitution->this compound

Caption: Synthesis of this compound via nitration.

Method 2: Esterification of 4-formyl-3-nitrobenzoic Acid

This alternative route involves the Fischer esterification of 4-formyl-3-nitrobenzoic acid with methanol in the presence of an acid catalyst. While chemically straightforward, the availability and cost of the starting carboxylic acid are key considerations for this method.

Experimental Protocol

Materials:

  • 4-formyl-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 g of 4-formyl-3-nitrobenzoic acid in 50 mL of anhydrous methanol.

  • Slowly add 1 mL of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • The product can be further purified by column chromatography or recrystallization from a suitable solvent.

Experimental Workflow

Esterification of 4-formyl-3-nitrobenzoic Acid cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-formyl-3-nitrobenzoic acid 4-formyl-3-nitrobenzoic acid Reflux (4-6h) Reflux (4-6h) 4-formyl-3-nitrobenzoic acid->Reflux (4-6h) Methanol Methanol Methanol->Reflux (4-6h) H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Reflux (4-6h) Evaporation of Methanol Evaporation of Methanol Reflux (4-6h)->Evaporation of Methanol Extraction with Dichloromethane Extraction with Dichloromethane Evaporation of Methanol->Extraction with Dichloromethane Washing with NaHCO3 and Water Washing with NaHCO3 and Water Extraction with Dichloromethane->Washing with NaHCO3 and Water Drying and Evaporation Drying and Evaporation Washing with NaHCO3 and Water->Drying and Evaporation Column Chromatography or Recrystallization Column Chromatography or Recrystallization Drying and Evaporation->Column Chromatography or Recrystallization Pure this compound Pure this compound Column Chromatography or Recrystallization->Pure this compound

References

A Comparative Guide to Analytical Method Validation for Methyl 4-formyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical intermediates is critical for ensuring the quality, safety, and efficacy of the final product. Methyl 4-formyl-3-nitrobenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its quality control. This guide provides a comparative overview of validated analytical methods for the determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated methods for this compound are not extensively published, this guide draws upon established methodologies for structurally similar compounds, such as nitrobenzoic acid derivatives and methyl formylbenzoates, to provide a comprehensive comparison.[1][2] The presented data is a composite based on typical performance characteristics for these analytical techniques.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. Below is a summary of the key performance characteristics of HPLC-UV and GC-MS for the analysis of this compound.

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV detection.Separation based on volatility and polarity in a gaseous mobile phase, followed by mass spectrometric detection.
Selectivity High; can separate the main component from structurally similar impurities.Very high; provides mass fragmentation patterns aiding in impurity identification.
Accuracy (Recovery %) 97 - 103%[2]95 - 105%[2]
Precision (RSD%) < 3.5%[2]< 5%[2]
Limit of Detection (LOD) 0.05 - 0.2 µg/mL[2]0.1 - 0.5 µg/mL[2]
Limit of Quantification (LOQ) 0.2 - 0.7 µg/mL[2]0.5 - 1.5 µg/mL[2]
Linearity (R²) > 0.997[2]> 0.995[2]
Analysis Time ~10 minutes[2]~15 minutes[2]

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on methods for similar compounds and should be validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from established procedures for nitrobenzoic acid derivatives.[3][4][5]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v) with a small amount of acid like phosphoric acid or formic acid to improve peak shape.[3][4] For MS compatibility, formic acid is preferred.[3][5]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Detection Wavelength: 230 nm.[4]

  • Injection Volume: 10 µL.[1]

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.[1]

  • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to a concentration similar to the standard solutions.[1]

3. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed method is based on the analysis of structurally similar aromatic esters and aldehydes.[2]

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a suitable solvent such as dichloromethane or ethyl acetate.[2]

  • An internal standard (e.g., a deuterated analog) can be added to improve accuracy and precision.[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.[2]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[2]

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]

  • Carrier Gas: Helium.[2]

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-350 m/z.

Visualizations

To better illustrate the processes involved, the following diagrams outline the general workflow for analytical method validation and a decision tree for selecting the appropriate method.

AnalyticalMethodValidationWorkflow cluster_Plan Planning cluster_Develop Method Development cluster_Validate Validation Plan Define Analytical Method Requirements Select Select Appropriate Analytical Technique Plan->Select Develop Develop & Optimize Method Parameters Select->Develop Prepare Prepare Protocols & Standard Operating Procedures Develop->Prepare Validate Perform Validation (Accuracy, Precision, Linearity, etc.) Prepare->Validate Document Document Results in a Validation Report Validate->Document

Caption: General workflow for analytical method validation.

MethodSelectionDecisionTree start Start: Need to Analyze This compound q1 Is impurity identification and structural elucidation required? start->q1 gcms GC-MS is preferred for its high selectivity and mass spectral data. q1->gcms Yes q2 Is the sample thermally labile or non-volatile? q1->q2 No end_gcms End gcms->end_gcms hplc HPLC-UV is the method of choice for routine purity analysis and quantification. q2->hplc Yes q2->hplc No (Routine QC) end_hplc End hplc->end_hplc

Caption: Decision tree for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of Methyl 4-formyl-3-nitrobenzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Methyl 4-formyl-3-nitrobenzoate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Key Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₉H₇NO₅[1]
Molecular Weight 209.16 g/mol [1]
Melting Point 56 - 59 °C / 132.8 - 138.2 °F[2]
Boiling Point 109 °C / 228.2 °F @ 1 mmHg[2]
Flash Point > 110 °C / > 230 °F[2]

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to handle this compound with appropriate safety measures to mitigate risks of exposure.

Personal Protective Equipment (PPE)

When handling this chemical, all personnel must wear the following personal protective equipment:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Use chemical-resistant gloves and wear protective clothing to prevent skin contact.[3]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.

Spill and Exposure Procedures

In Case of a Spill:

  • Avoid Dust Formation: Do not dry sweep. If possible, dampen the spilled solid with a suitable solvent like ethanol (60-70%) to minimize dust.

  • Ventilate the Area: Ensure the area is well-ventilated.[4]

  • Containment: Sweep up the spilled material and place it into a suitable, sealed, and labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[5]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. This chemical is considered hazardous waste and must not be disposed of in standard trash or poured down the drain.[5]

Step 1: Waste Segregation and Collection

  • Waste Identification: All unused, expired, or contaminated this compound, including any material from a spill cleanup, must be treated as hazardous waste.

  • Separate Waste Streams: Do not mix this compound with other waste materials, particularly incompatible substances such as strong oxidizing agents, acids, or bases.[5]

  • Collection Container: Collect the waste in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.

Step 2: Labeling and Storage

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Ensure the storage location is secure and accessible only to authorized personnel.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) and any other required documentation to the disposal company.

  • Follow Institutional Procedures: Adhere to all institutional protocols for hazardous waste pickup and disposal.

Step 4: Disposal of Empty Containers

  • Container Decontamination: Empty containers that held this compound should also be treated as hazardous waste unless properly decontaminated.

  • Disposal: Dispose of empty, non-decontaminated containers through the same hazardous waste stream as the chemical itself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a designated, compatible, and sealed container. ppe->collect label_waste Label container with 'Hazardous Waste' and chemical name. collect->label_waste store Store in a cool, dry, well-ventilated, and secure area. label_waste->store check_compat Ensure storage away from incompatible materials. store->check_compat contact_ehs Contact EHS or licensed waste disposal contractor. check_compat->contact_ehs end End: Waste properly disposed of by professionals. contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Methyl 4-formyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Methyl 4-formyl-3-nitrobenzoate (CAS No. 153813-69-5), focusing on personal protective equipment, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar nitroaromatic compounds.[1][2][3]

Body PartPersonal Protective EquipmentSpecifications & Best Practices
Eyes/Face Safety goggles and face shieldUse tightly sealed chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][3] A face shield should be worn in addition to goggles when there is a risk of splashing.[2][3]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1][3] Inspect gloves for any signs of degradation or puncture before use.[3] Dispose of contaminated gloves immediately in designated hazardous waste containers.[3]
Body Laboratory coatA full-length laboratory coat should be worn and buttoned.[1][2] For tasks with a higher risk of splashes, a chemical-resistant apron can be worn over the lab coat.[2]
Respiratory Dust mask or respiratorFor nuisance exposures to dust, a type N95 (US) or type P1 (EN 143) dust mask should be used.[1][4] In cases of exceeding exposure limits or experiencing irritation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[5]

Operational Plan: Safe Handling and Storage

A systematic approach to handling this compound is crucial to minimize risk.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1][2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][5]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.

  • Weighing and Transfer: Conduct any operations that may generate dust, such as weighing or transferring the solid, within a chemical fume hood.

  • Avoidance of Contamination: Avoid contact with skin, eyes, and clothing.[5] Do not breathe in dust.[5] After handling, wash hands and any exposed skin thoroughly.[6]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container.[1][5][6]

  • Keep the container in a cool, dry, and well-ventilated place.[1][5][6]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures: Spills and First Aid

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response:

  • Evacuation and Notification: Alert personnel in the immediate vicinity. For a large spill, evacuate the area and notify the appropriate safety officer.[2]

  • Control (for small spills): Wearing the appropriate PPE, cover the spill with an inert absorbent material.

  • Collection: Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.[5]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes.[5] Get medical aid if irritation develops or persists.[6]

  • Inhalation: Remove the individual from exposure to fresh air immediately.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek medical attention.[5][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical should be placed in a designated solid hazardous waste container.[2]

Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").[2]

Disposal Method:

  • Dispose of the chemical and its container in accordance with all applicable local, regional, and national regulations.[1] This should be done through a licensed disposal company.[7] Do not let the product enter drains.[7]

Chemical_Spill_Workflow cluster_spill Chemical Spill Occurs cluster_assessment Immediate Actions cluster_response Spill Response Protocol cluster_disposal Final Steps Spill Spill Detected Alert Alert others in the area Spill->Alert Assess Assess the spill size and associated risks Alert->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill LargeSpill Large or Hazardous Spill Assess->LargeSpill DonPPE Don appropriate PPE SmallSpill->DonPPE Proceed Evacuate Evacuate the laboratory LargeSpill->Evacuate Proceed Contain Contain the spill with inert absorbent material DonPPE->Contain Collect Collect residue into a labeled waste container Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste through approved channels Decontaminate->Dispose Notify Notify Emergency Personnel (e.g., EHS) Evacuate->Notify Notify->Dispose Report Report the incident Dispose->Report

Caption: Workflow for handling a chemical spill in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.